4-Chloro-6-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXKFAQKTWRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342439 | |
| Record name | 4-Chloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-25-4 | |
| Record name | 4-Chloro-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-6-methylpyrimidine synthesis from dimethyl malonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway for 4-chloro-6-methylpyrimidine, a valuable heterocyclic intermediate in the development of pharmaceutical agents. The synthesis is presented as a robust two-stage process, commencing with the formation of the pyrimidine core followed by a selective chlorination. While the synthesis can conceptually originate from dimethyl malonate, this guide focuses on the more direct and industrially relevant route starting from ethyl acetoacetate.
Conceptual Pathway from Dimethyl Malonate
The synthesis of a 6-methylpyrimidine core necessitates a four-carbon backbone with a ketone at the beta-position. Dimethyl malonate, a C3 synthon, can be converted to a suitable beta-ketoester, such as ethyl acetoacetate, through acylation followed by decarboxylation. This transformation, however, adds steps to the overall synthesis. A more convergent and common approach, which will be detailed below, utilizes commercially available ethyl acetoacetate directly.
Stage 1: Synthesis of 6-Methyluracil
The foundational step is the cyclocondensation reaction to form the pyrimidine ring, yielding 6-methyluracil. This is a classic Biginelli-type reaction involving the condensation of a beta-ketoester with urea.
Experimental Protocol: Synthesis of 6-Methyluracil
This protocol is adapted from the well-established procedure found in Organic Syntheses.[1]
-
Reaction Setup: In a 5-inch crystallizing dish, combine 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid.
-
Condensation: Mix the reagents thoroughly. Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.
-
Drying: Evacuate the desiccator continuously with a water pump until the mixture has completely dried. This process typically takes five to seven days. The resulting solid is crude β-uraminocrotonic ester.
-
Cyclization: Stir the finely powdered, dry β-uraminocrotonic ester into a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water, preheated to 95°C.
-
Acidification and Precipitation: Cool the clear solution to 65°C. Carefully acidify the solution by the slow addition of concentrated hydrochloric acid while stirring. 6-Methyluracil will precipitate.
-
Isolation and Purification: Cool the mixture further, and collect the precipitate by filtration. Wash the solid with cold water, followed by alcohol and ether. Air-dry the product to obtain 6-methyluracil as a colorless powder. For higher purity, the product can be recrystallized from glacial acetic acid.
Quantitative Data for 6-Methyluracil Synthesis
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) | Reference |
| Ethyl Acetoacetate | 130.14 | 1.23 | 160 g | - | [1] |
| Urea | 60.06 | 1.33 | 80 g | - | [1] |
| Sodium Hydroxide | 40.00 | 2.00 | 80 g | - | [1] |
| 6-Methyluracil | 126.11 | - | 110-120 g | 71-77 | [1] |
Stage 2: Chlorination of 6-Methyluracil
The second stage involves the conversion of the hydroxyl group (in the enol tautomer of 6-methyluracil) at the 4-position to a chloro group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine which can act as a catalyst and acid scavenger.
Experimental Protocol: Synthesis of this compound
This is a representative protocol based on general methods for the chlorination of hydroxypyrimidines.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 6-methyluracil (1 mole equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 mole equivalents).
-
Addition of Catalyst: Slowly add N,N-dimethylaniline (1 mole equivalent) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or a concentrated sodium hydroxide solution) to a pH of 7-8. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.
Quantitative Data for this compound Synthesis
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (Equivalents) | Typical Yield (%) | Reference for similar transformations |
| 6-Methyluracil | 126.11 | 1 | - | [2][3] |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5-10 | - | [2][3] |
| N,N-Dimethylaniline | 121.18 | 1 | - | [2][3] |
| This compound | 128.56 | - | 80-90 | [2][3] |
Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Reaction Mechanism: Chlorination of 6-Methyluracil
Caption: Mechanism of chlorination of 6-methyluracil with POCl₃.
References
Spectroscopic Data for 4-Chloro-6-methylpyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Chloro-6-methylpyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Summary of Spectroscopic Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. Due to the limited availability of experimentally derived and published data for this specific compound, predicted values from reputable spectroscopic databases are presented. These predictions are based on advanced computational algorithms and provide a reliable estimation of the expected chemical shifts.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.85 | Singlet | H2 |
| 7.45 | Singlet | H5 |
| 2.60 | Singlet | CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 168.0 | C6 |
| 162.5 | C4 |
| 158.0 | C2 |
| 118.0 | C5 |
| 24.5 | CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Experimental Protocol
While specific experimental parameters for the acquisition of NMR spectra for this compound are not extensively documented in publicly available literature, a general protocol for similar pyrimidine derivatives can be followed. The following methodology is a standard procedure that can be adapted for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.
-
The spectrometer should be locked to the deuterium signal of the CDCl₃ solvent.
-
Shimming should be performed to optimize the magnetic field homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants (if any).
Visualization of Molecular Structure
To provide a clear representation of the molecular structure of this compound, the following diagram has been generated using the Graphviz DOT language.
Molecular structure of this compound.Mass Spectrometry of 4-Chloro-6-methylpyrimidine: A Predictive Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the anticipated mass spectrometry fragmentation pattern of 4-chloro-6-methylpyrimidine. Due to a lack of publicly available experimental data for this specific compound, this document provides a detailed predictive analysis based on established principles of mass spectrometry and the known fragmentation of structurally related compounds. It includes a proposed fragmentation pathway, a table of predicted ions, and a general experimental protocol for acquiring such data. This guide serves as a foundational resource for researchers anticipating the analysis of this compound and similar heterocyclic compounds.
Introduction
This compound is a substituted pyrimidine of interest in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such compounds. Understanding the fragmentation pattern is essential for interpreting mass spectra accurately. This guide outlines the predicted electron ionization (EI) mass spectrometry fragmentation of this compound.
Predicted Mass Spectrum and Fragmentation Data
The fragmentation of this compound under electron ionization is expected to be driven by the stability of the aromatic pyrimidine ring and the nature of its substituents. The molecular ion (M+) is anticipated to be readily observable due to the aromatic system. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak.
The primary fragmentation pathways are predicted to involve the loss of the chloro and methyl substituents, as well as cleavage of the pyrimidine ring itself.
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted Fragment Ion (m/z) | Proposed Structure/Fragment Lost | Predicted Relative Abundance | Notes |
| 128/130 | [M]+ | High | Molecular ion peak with Cl isotope pattern. |
| 93 | [M - Cl]+ | Moderate to High | Loss of a chlorine radical. |
| 92 | [M - HCl]+ | Moderate | Loss of hydrogen chloride. |
| 66 | [C4H4N]+ | Moderate | Resulting from ring cleavage. |
| 52 | [C3H2N]+ | Moderate to Low | Further fragmentation of the pyrimidine ring. |
| 42 | [C2H2N]+ | Moderate | A common fragment in nitrogen-containing heterocycles. |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the formation of the molecular ion upon electron impact. The subsequent fragmentation events are visualized in the pathway below. This logical relationship illustrates the expected sequence of bond cleavages and rearrangements.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
To experimentally determine the fragmentation pattern of this compound, a standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol is recommended.
4.1. Sample Preparation A solution of this compound should be prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
4.2. Instrumentation A gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.
4.3. GC Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
4.4. MS Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
4.5. Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
While experimental data for the mass spectrometry fragmentation of this compound is not currently available in the public domain, this guide provides a robust predictive framework based on established chemical principles. The proposed fragmentation pathways and predicted mass-to-charge ratios offer a valuable starting point for researchers working with this compound. The provided experimental protocol outlines a clear methodology for obtaining the necessary empirical data to validate and expand upon this predictive analysis.
An In-depth Technical Guide to the FTIR Spectral Analysis of 4-Chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral analysis of 4-Chloro-6-methylpyrimidine. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from the analysis of structurally related pyrimidine derivatives to offer a robust framework for its characterization. This guide covers expected vibrational frequencies, a detailed experimental protocol for solid-state analysis, and a logical workflow for spectral interpretation, making it a valuable resource for professionals in medicinal chemistry and materials science.
Expected Vibrational Modes of this compound
The FTIR spectrum of this compound is characterized by the vibrational modes of its pyrimidine ring and its methyl and chloro substituents. The following table summarizes the expected absorption frequencies based on data from similar pyrimidine derivatives. It is important to note that the exact positions of the peaks can be influenced by the solid-state packing and intermolecular interactions of the specific compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description of Vibration |
| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching of the C-H bond on the pyrimidine ring. |
| C-H Stretching (Methyl) | 2975 - 2950 (asymmetric) | Asymmetric and symmetric stretching of the C-H bonds in the methyl group.[1] |
| 2885 - 2860 (symmetric) | ||
| C=N & C=C Stretching (Ring) | 1650 - 1550 | Overlapping stretching vibrations of the C=N and C=C bonds within the pyrimidine ring.[1] These are often observed as a series of sharp bands.[2] |
| C-H Bending (Methyl) | 1470 - 1440 (asymmetric) | Asymmetric and symmetric in-plane bending (scissoring) of the C-H bonds in the methyl group. |
| 1385 - 1370 (symmetric) | ||
| Ring Skeletal Vibrations | 1450 - 1000 | Complex vibrations involving the stretching and bending of the entire pyrimidine ring structure.[2] |
| C-Cl Stretching | 800 - 600 | Stretching vibration of the Carbon-Chlorine bond. The exact frequency is sensitive to the substitution pattern on the ring. |
| Ring Bending (Out-of-Plane) | 900 - 675 | Out-of-plane bending of the C-H bonds and deformation of the pyrimidine ring. |
Experimental Protocol: KBr Pellet Method for Solid Samples
The potassium bromide (KBr) pellet method is a standard and widely used technique for the FTIR analysis of solid samples.[3] It involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹).[4]
Materials and Equipment:
-
This compound sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Mixing:
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet-pressing die.
-
Place the die in a hydraulic press.
-
Apply a pressure of 8-10 metric tons for several minutes to form a thin, transparent or translucent pellet.[6]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using a pure KBr pellet or an empty sample compartment.
-
Acquire the sample spectrum. Typically, spectra are recorded in the 4000-400 cm⁻¹ range.
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationship involved in spectral interpretation.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Caption: Logical relationship for the interpretation of an FTIR spectrum.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. m.youtube.com [m.youtube.com]
Crystal Structure Analysis of 4-Chloro-6-methylpyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structures of 4-Chloro-6-methylpyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which are intrinsically linked to their three-dimensional conformations. Understanding their crystal structures is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This document summarizes key crystallographic data, details experimental protocols for their synthesis and crystallization, and visualizes potential signaling pathways influenced by this class of compounds.
Data Presentation: Crystallographic Parameters
The following tables summarize the crystallographic data for a selection of this compound derivatives and a related compound for comparative analysis. This quantitative data is essential for understanding the solid-state conformation and packing of these molecules.
Table 1: Crystallographic Data for 2-Chloro-6-methylpyrimidin-4-amine [1]
| Parameter | Value |
| Chemical Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1256 (8) |
| b (Å) | 7.8537 (8) |
| c (Å) | 13.0769 (15) |
| α (°) | 90 |
| β (°) | 115.678 (1) |
| γ (°) | 90 |
| Volume (ų) | 659.54 (13) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 0.48 |
| R[F² > 2σ(F²)] | 0.057 |
| wR(F²) | 0.143 |
Table 2: Crystallographic Data for 4-Chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine [2]
| Parameter | Value |
| Chemical Formula | C₁₂H₈ClF₃N₂O |
| Molecular Weight | 288.65 |
| Crystal System | Tetragonal |
| Space Group | I4̅ |
| a (Å) | 23.280 (6) |
| b (Å) | 23.280 (6) |
| c (Å) | 4.7191 (15) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2557.6 (15) |
| Z | 8 |
| Temperature (K) | 296 (2) |
| Rgt | 0.0700 |
| wRref(F²) | 0.1933 |
Table 3: Crystallographic Data for 4-Chloro-6-methoxypyrimidin-2-amine [3]
| Parameter | Value |
| Chemical Formula | C₅H₆ClN₃O |
| Molecular Weight | 159.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.7683 (2) |
| b (Å) | 16.4455 (2) |
| c (Å) | 10.7867 (2) |
| α (°) | 90 |
| β (°) | 94.550 (1) |
| γ (°) | 90 |
| Volume (ų) | 666.36 (4) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 0.50 |
| R[F² > 2σ(F²)] | 0.027 |
| wR(F²) | 0.070 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the synthesis and single-crystal X-ray diffraction of the discussed compounds.
Synthesis and Crystallization of 2-Chloro-6-methylpyrimidin-4-amine[1]
Synthesis: The synthesis of the title compound has been reported by Graceffa et al. (2010).
Crystallization: Single crystals suitable for X-ray diffraction were obtained. The specific crystallization method is not detailed in the provided reference, but slow evaporation from a suitable solvent is a common technique.
X-ray Diffraction: Data collection was performed on an Enraf–Nonius CAD-4 diffractometer.[1] The structure was solved using SHELXS97 and refined using SHELXL97.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.[1]
Synthesis and Crystallization of 4-Chloro-6-methoxypyrimidin-2-amine[3]
Synthesis: The starting material, 2-amino-4-chloro-6-methoxypyrimidine, was commercially available from Aldrich.
Crystallization: A hot ethanol solution (20 ml) of 2-amino-4-chloro-6-methoxypyrimidine (36 mg) was warmed on a heating magnetic stirrer hotplate for a few minutes. The solution was then allowed to cool slowly to room temperature. Single crystals of the title compound appeared from the mother liquor after a few days.[3]
X-ray Diffraction: Data collection was carried out on a Bruker SMART APEXII CCD area-detector diffractometer at 100 K.[3] The structure was solved with SHELXTL and refined using SHELXTL.[3] N-bound H atoms were located in a difference Fourier map and refined freely.[3]
Visualization of Potential Signaling Pathways and Workflows
To illustrate the context of the biological relevance of this compound derivatives and the general workflow of their structural analysis, the following diagrams are provided.
Potential Signaling Pathway Inhibition
Some chloropyrimidine derivatives have been identified as covalent inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). The MSK1 signaling pathway is a key regulator of inflammatory responses and gene expression.
Additionally, pyrimidine derivatives have been investigated as inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.
References
Solubility Profile of 4-Chloro-6-methylpyrimidine: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility of 4-Chloro-6-methylpyrimidine in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed, generalized experimental protocol for determining solubility, alongside a discussion of the factors that influence the solubility of pyrimidine derivatives. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to conduct their own solubility assessments.
Introduction to this compound
This compound is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a pyrimidine core with a chloro and a methyl substituent, dictates its physicochemical properties, including its solubility, which is a critical parameter for reaction kinetics, purification, formulation, and bioavailability.
Qualitative Solubility of this compound
Publicly available data on the quantitative solubility of this compound is scarce. However, some qualitative information has been reported. One source indicates that this compound is "Slightly soluble in water". This limited solubility in water suggests a higher affinity for organic solvents, a common characteristic for many heterocyclic compounds with halogen and alkyl substituents.
For a structurally related compound, 2-Amino-4-chloro-6-methylpyrimidine, it has been noted to be soluble in acetic acid at a concentration of 50 mg/mL.[1] While this does not directly translate to the solubility of this compound, it provides a starting point for solvent selection in experimental studies.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents. This protocol is based on the gravimetric method, which is a widely used and reliable technique for solubility measurement of pyrimidine derivatives.
Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at various temperatures.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, N,N-dimethylformamide) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent or mole fraction (x). The mole fraction is calculated as follows:
-
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
-
Where:
-
m₁ is the mass of the solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
-
-
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility of Pyrimidine Derivatives
The solubility of pyrimidine derivatives like this compound is influenced by several factors:
-
Solvent Polarity: The principle of "like dissolves like" is a primary determinant of solubility. The presence of the polar nitrogen atoms in the pyrimidine ring and the chloro substituent suggests that polar aprotic solvents might be effective. However, the methyl group is nonpolar. Therefore, a range of solvents with varying polarities should be tested.
-
Temperature: For most solid solutes, solubility increases with temperature.[1] This is because the dissolution process is often endothermic. Experimental determination of solubility at different temperatures is crucial for understanding the thermodynamics of dissolution.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome by the solute-solvent interactions for dissolution to occur. A higher melting point can sometimes indicate a higher lattice energy and consequently lower solubility.
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility for pyrimidine derivatives.
Data Presentation
Should experimental data be generated using the protocol outlined above, it is recommended to present the results in a clear and structured tabular format for easy comparison. An example table is provided below.
Table 1: Hypothetical Solubility Data of this compound
| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (Mole Fraction, x) |
| Methanol | 298.15 | ||
| 308.15 | |||
| 318.15 | |||
| Ethanol | 298.15 | ||
| 308.15 | |||
| 318.15 | |||
| Acetone | 298.15 | ||
| 308.15 | |||
| 318.15 | |||
| Ethyl Acetate | 298.15 | ||
| 308.15 | |||
| 318.15 | |||
| Toluene | 298.15 | ||
| 308.15 | |||
| 318.15 |
Conclusion
The logical relationship between factors influencing solubility is depicted in the following diagram.
References
Quantum Chemical Investigations of Substituted Pyrimidines: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical investigations of substituted pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The document summarizes key quantitative data from various studies, details the computational methodologies employed, and visualizes relevant biological pathways and experimental workflows.
Introduction
Substituted pyrimidines are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and electronic properties. Quantum chemical calculations offer a powerful lens to elucidate these properties at the molecular level, providing insights that can guide the rational design of more potent and selective drug candidates.
This guide focuses on the application of quantum chemical methods, particularly Density Functional Theory (DFT), in understanding the structure-activity relationships (SAR) of substituted pyrimidines. By calculating a range of molecular descriptors, researchers can build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to correlate the chemical features of these molecules with their biological activities.
Quantitative Data Summary
The following tables summarize key quantum chemical descriptors and biological activity data for various series of substituted pyrimidines as reported in the scientific literature. These data are essential for comparative analysis and for understanding the influence of different substituents on the molecular properties and biological functions.
Table 1: Calculated Quantum Chemical Properties of Substituted Pyrimidine Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| 4-aminopyrazolo[3,4-d]pyrimidine Tautomer 1 | -6.21 | -1.23 | 4.98 | 4.51 | [3] |
| 4-aminopyrazolo[3,4-d]pyrimidine Tautomer 2 | -6.15 | -1.28 | 4.87 | 7.03 | [3] |
| 2-Oxopyrimidin-1(2H)-yl-urea derivative 3a | -5.93 | -2.04 | 3.89 | 5.32 | [4] |
| 2-Oxopyrimidin-1(2H)-yl-thiourea derivative 4a | -5.73 | -2.34 | 3.39 | 6.18 | [4] |
| Pyrido[2,3-d]pyrimidine derivative 2 | -8.545 | -4.381 | 4.164 | - | [5] |
| Pyrido[2,3-d]pyrimidine derivative 3 | -7.592 | -4.327 | 3.265 | - | [5] |
| Pyrido[2,3-d]pyrimidine derivative 7 | -8.055 | -4.925 | 3.130 | - | [5] |
| Pyrido[2,3-d]pyrimidine derivative 8 | -7.946 | -4.680 | 3.266 | - | [5] |
Table 2: Calculated pKa Values of Pyrimidine Derivatives
| Compound | pKa1 (cation → neutral) | pKa2 (neutral → anion) | Reference |
| Pyrimidine | 1.23 | 13.0 | [6] |
| 2-Aminopyrimidine | 3.54 | 15.7 | [6] |
| 4-Aminopyrimidine | 5.71 | 16.5 | [6] |
| 5-Aminopyrimidine | 2.80 | 15.9 | [6] |
| 2-Hydroxypyrimidine | -0.1 | 9.2 | [6] |
| 4-Hydroxypyrimidine | 1.8 | 8.6 | [6] |
| 5-Hydroxypyrimidine | 1.8 | 8.6 | [6] |
Table 3: Biological Activity of Selected Substituted Pyrimidine Derivatives
| Compound Series | Biological Target | Key Active Compound(s) | IC50/EC50 | Reference |
| Pyrido[2,3-d]pyrimidines | PIM-1 kinase | Compound 4 | 11.4 nM | [7] |
| Pyrido[2,3-d]pyrimidines | PIM-1 kinase | Compound 10 | 17.2 nM | [7] |
| Aminopyrimidines | Topoisomerase II | Compound 3a | 4.48 µM | [2] |
| Aminopyrimidines | HSP90 | Compound 3a | 1.78 µM | [2] |
| Pyrimidine-sulfonamides | BRAFV600E | - | 1.20–1910 nM | [8] |
| 2-pyridyl pyrimidines | Leishmania | - | - | [9] |
Computational and Experimental Protocols
The quantum chemical investigations of substituted pyrimidines typically involve a combination of computational methods to predict molecular properties and experimental assays to determine biological activity.
Quantum Chemical Calculations
A common approach for calculating the electronic properties of substituted pyrimidines is Density Functional Theory (DFT). The selection of the functional and basis set is crucial for obtaining accurate results.
-
Software: The Gaussian suite of programs is widely used for these calculations.[10][11]
-
Method: DFT calculations are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5][6]
-
Basis Sets: A variety of basis sets are employed, with Pople-style basis sets being common. Examples include:
-
Geometry Optimization: The molecular geometry of each compound is optimized to find the lowest energy conformation.
-
Property Calculation: Following optimization, various quantum chemical descriptors are calculated, including:
-
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for understanding chemical reactivity and electronic transitions.
-
Energy Gap (ΔE): The difference between LUMO and HOMO energies, which relates to the molecule's stability.
-
Dipole Moment: Provides information about the overall polarity of the molecule.
-
Mulliken Atomic Charges: Describes the distribution of electron density among the atoms in the molecule.
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[5]
-
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are statistical models that relate the quantitative chemical features of a series of compounds to their biological activity.
-
Descriptor Calculation: A wide range of molecular descriptors, including the quantum chemical properties listed above, as well as topological and constitutional descriptors, are calculated using software such as DRAGON or MOPAC.
-
Model Development: Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model.
-
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and biological pathways relevant to the study of substituted pyrimidines.
Computational Workflow for QSAR and Molecular Docking
Caption: A typical computational workflow for the investigation of substituted pyrimidines.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a substituted pyrimidine.
Simplified CDK2 Signaling Pathway
References
- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gaussian field-based 3D-QSAR and molecular simulation studies to design potent pyrimidine–sulfonamide hybrids as selective BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents | Semantic Scholar [semanticscholar.org]
- 9. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ritme.com [ritme.com]
- 11. researchpublish.com [researchpublish.com]
An In-depth Technical Guide to 4-Chloro-6-methylpyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methylpyrimidine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its pyrimidine core, a fundamental component of nucleic acids, makes it a privileged scaffold in medicinal chemistry. The presence of a reactive chlorine atom at the 4-position and a methyl group at the 6-position provides versatile handles for chemical modification, enabling the development of novel therapeutic agents and other functional organic materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, analytical techniques, and potential applications of this compound.
Physicochemical Properties
The physical and chemical properties of this compound (CAS Number: 3435-25-4) are summarized in the tables below, providing a quick reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 35-40 °C | [1] |
| Boiling Point | 195 °C | |
| Density | 1.234 g/cm³ | |
| Solubility | Slightly soluble in water. Soluble in DMSO (125 mg/mL with warming). | [2] |
Table 2: Spectroscopic Data (Predicted and for Related Compounds)
| Spectroscopic Technique | Key Features | Source(s) |
| ¹H NMR | Signals expected for the methyl group protons and the aromatic protons on the pyrimidine ring. | [3] |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrimidine ring and the methyl group. | [3][4] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) and characteristic fragmentation pattern. | [4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-Cl bonds. |
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by the susceptibility of the chloro group to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, making it a valuable intermediate in organic synthesis.
General Reactivity
The chlorine atom at the 4-position of the pyrimidine ring is an excellent leaving group, readily displaced by nucleophiles such as amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in building more complex molecular architectures. The methyl group at the 6-position can also participate in certain reactions, although it is generally less reactive than the chloro group.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the chlorination of the corresponding hydroxypyrimidine precursor, 4-hydroxy-6-methylpyrimidine, using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.[4]
Materials:
-
4-Hydroxy-6-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6-methylpyrimidine.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the flask. If desired, a base such as pyridine can be added to scavenge the HCl produced during the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.[5]
Analytical Methods
The purity and identity of this compound can be determined using various analytical techniques.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It provides information on both the retention time and the mass spectrum of the compound, allowing for its identification and quantification. A typical GC-MS analysis would involve dissolving the sample in a volatile organic solvent and injecting it into the GC system.[6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier is a common starting point.[7]
Detailed Experimental Protocol: HPLC Analysis
This protocol is a general guideline for the HPLC analysis of pyrimidine derivatives and should be optimized for specific instrumentation and requirements.[7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. The exact ratio may need to be adjusted to achieve optimal separation.
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration. Prepare the sample to be analyzed by dissolving it in the mobile phase.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Set the UV detector to a wavelength where the compound has significant absorbance.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Compare the retention time of the peak in the sample chromatogram to that of the standard to identify this compound. The peak area can be used for quantification.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the area of oncology. The ability of the pyrimidine ring to form key hydrogen bond interactions with the hinge region of kinase active sites has made it a popular starting point for the design of kinase inhibitors.
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its derivatives are widely explored as inhibitors of various protein kinases. The general strategy involves the displacement of the 4-chloro group with a suitable amine-containing fragment to generate a 4-anilinopyrimidine scaffold, a common motif in many kinase inhibitors.
The diagram above illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial pathway involved in cell proliferation and survival that is often dysregulated in cancer. Pyrimidine-based inhibitors, which can be synthesized from precursors like this compound, are designed to block the activity of key kinases in this pathway, such as RAF, thereby inhibiting downstream signaling and controlling cancer cell growth. The versatility of this compound allows for the generation of large libraries of compounds that can be screened for inhibitory activity against a wide range of kinases.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory environment. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the synthesis of diverse compound libraries. While its direct role in specific signaling pathways requires further investigation, its utility as a precursor for potent kinase inhibitors is well-established within the medicinal chemistry community. This technical guide provides a solid foundation of knowledge for researchers and scientists working with this important chemical intermediate.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS:3435-25-4|this compound|Tachizaki Biomedical [chemlab-tachizaki.com]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel 4-Chloro-6-methylpyrimidine Analogs
For Immediate Release
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of novel 4-Chloro-6-methylpyrimidine analogs. This class of compounds represents a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial effects. This document outlines detailed experimental protocols, presents a workflow for activity screening, and summarizes structure-activity relationship (SAR) data to guide the rational design of future therapeutic agents.
The pyrimidine nucleus is a fundamental building block in nature, forming the core of nucleobases in DNA and RNA.[1][2] Its inherent ability to interact with a multitude of biological targets has made it a cornerstone for the development of numerous approved drugs.[3][4] The strategic functionalization of the this compound core allows for the exploration of vast chemical space, leading to the identification of potent and selective modulators of cellular pathways implicated in various diseases.[5][6]
General Screening Workflow
The initial phase of evaluating novel this compound analogs involves a systematic workflow. This process begins with the synthesis of the compound library, followed by a tiered screening cascade that typically includes primary in vitro cytotoxicity assays against a panel of cancer cell lines and antimicrobial assays against representative bacterial and fungal strains. Active compounds, or "hits," from these primary screens are then subjected to more detailed secondary assays to determine their potency (e.g., IC50 or MIC values), mechanism of action, and selectivity.
References
Initial Toxicity Assessment of 4-Chloro-6-methylpyrimidine Derivatives: A Technical Guide
This guide provides a comprehensive overview of the initial toxicity assessment of 4-chloro-6-methylpyrimidine derivatives for researchers, scientists, and drug development professionals. It covers key toxicological endpoints, detailed experimental protocols for in vitro assays, and visual representations of experimental workflows and potential mechanisms of toxicity.
Introduction to this compound Derivatives
This compound is a heterocyclic organic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives are investigated for a wide range of pharmacological activities. An initial assessment of the toxicological profile of these derivatives is a critical step in the drug discovery and development process to identify potential safety concerns early on. This guide focuses on three primary areas of initial toxicity assessment: acute toxicity, cytotoxicity, and genotoxicity.
Data Presentation: Toxicological Data for Pyrimidine Derivatives
Acute Toxicity
Acute toxicity testing provides information on the potential adverse effects of a substance from a single short-term exposure. The median lethal dose (LD50) is a common metric for acute toxicity.
Table 1: Acute Oral Toxicity of a this compound Derivative
| Compound Name | CAS Number | Test Species | Route of Administration | LD50 | Toxicity Category | Reference |
| 4-Amino-6-chloro-2-methylpyrimidine | 1749-68-4 | Not specified | Oral | 300 - 2000 mg/kg | Category 4 | [1] |
Category 4 indicates substances that are harmful if swallowed[2][3].
Cytotoxicity
Cytotoxicity assays determine the toxicity of a compound to cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Cytotoxicity (IC50) of Various Pyrimidine Derivatives on Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrimidopyrimidine derivatives | HCT-116 (Colon Carcinoma) | Varies by derivative | [4] |
| MCF-7 (Breast Cancer) | Varies by derivative | [4] | |
| HEPG-2 (Hepatocellular Carcinoma) | Varies by derivative | [4] | |
| 2-Pyrazolyl-pyrimidines | HCT-116 (Colon Carcinoma) | Varies by derivative | [4] |
| MCF-7 (Breast Cancer) | Varies by derivative | [4] | |
| HEPG-2 (Hepatocellular Carcinoma) | Varies by derivative | [4] | |
| Substituted Pyrimidines | A549 (Lung Cancer) | Varies by derivative | [5] |
| HaCaT (Keratinocytes) | >100 (for most tested) | [5] |
Table 3: In Vitro Cytotoxicity (IC50) of Pyrimidine Derivatives on Normal Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrimidopyrimidine derivatives | WI38 (Normal Lung Fibroblasts) | Generally higher than cancer cell lines | [4] |
| 2-Pyrazolyl-pyrimidines | WI38 (Normal Lung Fibroblasts) | Generally higher than cancer cell lines | [4] |
| Substituted Pyrimidines | 3T3 (Mouse Fibroblast) | Varies, with some showing no cytotoxicity | [6] |
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Ames Test for Mutagenicity
The Ames test, or bacterial reverse mutation assay, is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism[7][8][9].
Protocol:
-
Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine (His-).
-
Metabolic Activation: Prepare a rat liver extract (S9 fraction) to simulate metabolic activation in mammals.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation).
-
Plating: Add the mixture to molten top agar containing a trace amount of histidine and pour it onto a minimal glucose agar plate. The limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (His+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least twofold.
Comet Assay for DNA Damage
The Comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell[10][11].
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the cell line of interest after treatment with the test compound.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to draw the negatively charged DNA towards the anode. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Analyze the images using specialized software to quantify DNA damage (e.g., % tail DNA, tail length, tail moment).
Mandatory Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key experimental workflows and conceptual relationships relevant to the toxicity assessment of this compound derivatives.
References
- 1. fishersci.com [fishersci.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. essr.umd.edu [essr.umd.edu]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. criver.com [criver.com]
- 10. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 11. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Chloro-6-methylpyrimidine. This reaction is a fundamental tool for the synthesis of 4-aryl-6-methylpyrimidines, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that proceeds via a palladium catalyst.[3][4] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (this compound), inserting itself into the carbon-chlorine bond to form a Pd(II) complex.[1][3][5]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) complex, replacing the halide.[1][3][5] The base is crucial for activating the boronic acid.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][3][5]
Experimental Protocols
This section provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.[1]
General Laboratory Procedure
The following workflow outlines the key steps in the synthesis and purification of 4-aryl-6-methylpyrimidines.
Detailed Synthesis Protocol
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base (2.0-3.0 eq, see Table 1 for examples).[1]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq, see Table 1).[1] Then, add the degassed solvent mixture (e.g., 1,4-dioxane and water).[5][7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2 to 24 hours.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Presentation: Reaction Optimization
The choice of catalyst, base, and solvent significantly impacts the reaction yield. The following table summarizes conditions used for Suzuki couplings of similar chloropyrimidine substrates, providing a starting point for optimization.
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | [7] |
| 2 | 2,4-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [8] |
| 3 | 4,6-dichloropyrimidine | Pd(OAc)₂/PPh₃ | K₃PO₄ | Not Specified | Not Specified | Reasonable | [9] |
| 4 | 2,4,5,6-tetrachloropyrimidine | Pd(PPh₃)₂Cl₂ (1-5) | K₂CO₃ | Dioxane/H₂O | 60-80 | 80-97 | [10] |
| 5 | 4-chloro-6-(pyridin-3-yl)pyrimidine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80 | [5] |
Applications in Drug Discovery
4-Aryl-6-methylpyrimidine scaffolds are prevalent in many biologically active compounds and are of particular interest in the development of kinase inhibitors for cancer therapy.[1][2]
Targeting Kinase Signaling Pathways
Many cancers are driven by aberrant signaling through kinase pathways. 4,6-Diarylpyrimidines have been identified as potent inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[11] Additionally, pyrimidine derivatives have been developed as highly potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.[12]
The ability to readily synthesize a diverse library of 4-aryl-6-methylpyrimidines via the Suzuki coupling reaction allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity for these kinase targets.[12][13] This makes the Suzuki coupling an indispensable tool in modern drug discovery.
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Organic solvents like 1,4-dioxane and ethyl acetate are flammable and should be kept away from ignition sources.
-
Bases: Handle strong bases like potassium carbonate and cesium carbonate with care, as they can be corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-methylpyrimidine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are common scaffolds in a vast array of pharmaceuticals.[2] The amination of heteroaryl halides, such as 4-chloro-6-methylpyrimidine, provides access to a diverse range of substituted pyrimidines, which are key components in many biologically active compounds, including kinase inhibitors.
These application notes provide a detailed guide for the Buchwald-Hartwig amination of this compound with various primary amines. The protocols outlined herein are based on established methodologies for related heteroaryl chlorides and serve as a robust starting point for reaction optimization.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, and in the presence of a base, is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-substituted 6-methylpyrimidin-4-amine, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle, influencing reaction rates and yields.[3]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This general protocol can be adapted for the coupling of various primary amines with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for each specific substrate.
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine, benzylamine, aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[4]
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to a dry reaction vessel.
-
Reagent Addition: To the same vessel, add the base (1.2-2.0 equivalents), this compound (1.0 equivalent), and the primary amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent.
-
Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-6-methylpyrimidin-4-amine.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of various chloro-heterocycles with primary amines. While specific data for this compound is limited in the public domain, these examples with analogous substrates provide a strong basis for reaction development.
Table 1: Buchwald-Hartwig Amination of 2-Chloropyrimidines with Primary Amines (Analogous System)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 | ~90 |
| 2 | Benzylamine | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 110 | 12 | ~85 |
| 3 | n-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | THF | 80 | 24 | ~75 |
Note: The data in this table is representative and based on analogous reactions reported in the literature for other chloropyrimidines. Actual yields for the amination of this compound may vary.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Yield: If low yields are observed, consider screening different ligands, as their steric and electronic properties can significantly impact the reaction outcome. Increasing the reaction temperature or switching to a stronger base (e.g., from K₃PO₄ to NaOt-Bu) may also improve conversion. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This can be minimized by careful selection of the ligand and reaction conditions.
-
Substrate Scope: The reactivity of the primary amine can influence the reaction. Electron-rich anilines and aliphatic amines are generally good substrates. For less reactive amines, more active catalyst systems (e.g., using bulky biarylphosphine ligands) may be required.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 6-methylpyrimidin-4-amines. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of the reaction parameters is key to achieving high yields and purity for specific primary amine coupling partners.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 4-Chloro-6-methylpyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors based on the versatile 4-chloro-6-methylpyrimidine scaffold. The pyrimidine core is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of various kinases.[1] The strategic functionalization of the this compound core allows for the development of potent and selective inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammation.
This document details the key synthetic transformations, provides step-by-step experimental protocols, summarizes biological activity data, and illustrates important cellular signaling pathways and experimental workflows.
Synthetic Strategies
The this compound scaffold offers two primary points for chemical modification: the reactive chloro group at the 4-position and the methyl group at the 6-position, which can be a handle for further functionalization, though substitution at the 4-position is more common. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine-containing moieties.[2] This is a crucial step for engaging with the kinase active site. Additionally, the pyrimidine ring can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups, further exploring the chemical space and optimizing inhibitor potency and selectivity.[3][4]
A general synthetic approach involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-chloro group with a desired amine to generate a 4-amino-6-methylpyrimidine intermediate.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling): If further modification is desired, other positions on the pyrimidine or on appended groups can be functionalized. For the purpose of these notes, we will focus on the initial SNAr reaction which is fundamental to many inhibitors based on this scaffold.
Experimental Protocols
Protocol 1: Synthesis of a 4-Anilino-6-methylpyrimidine Kinase Inhibitor Intermediate
This protocol details the synthesis of a representative 4-(substituted-anilino)-6-methylpyrimidine intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol, add the substituted aniline (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 4-(substituted-anilino)-6-methylpyrimidine product.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for evaluating the inhibitory activity of a synthesized compound against a specific protein kinase using a luminescence-based assay that measures ADP production.[5]
Materials:
-
Synthesized kinase inhibitor
-
Kinase of interest (e.g., Aurora A, CDK4)
-
Kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
Staurosporine (as a positive control)[5]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Anti-proliferative Assay (MTT Assay)
This protocol details a colorimetric assay to assess the effect of a synthesized inhibitor on the proliferation of cancer cell lines.[6][7]
Materials:
-
Synthesized kinase inhibitor
-
Cancer cell line (e.g., HCT-116, A549, MCF-7)[8]
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Data Presentation: Biological Activity of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities (IC₅₀ values) of various pyrimidine-based kinase inhibitors from the literature.
Table 1: Aurora Kinase Inhibitory Activity
| Compound | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) |
| Alisertib (MLN8237) | 1.2 | - | - | - |
| Barasertib (AZD1152) | - | 0.37 | - | - |
| ENMD-2076 | 14 | - | - | - |
| AMG900 | 5 | 4 | Various | 0.0007 - 0.0053 |
| PF-03814735 | 0.8 | 5 | Various | 0.042 - 0.150 |
| SNS-314 | 9 | 31 | Various | 0.0018 - 0.0244 |
| R763 | 4 | 4.8 | Colo205 | 0.002 |
| Compound 12a | 309 | 293 | HCT-116 | 1.31 |
| Compound 13 | 52.2 (± 8.1) | - | - | - |
| Compound 17 | 64.9 (± 13.7) | - | - | - |
| Compound 38j | 7.1 | 25.7 | U937 | 0.012 |
Data sourced from multiple studies.[1][8][9][10]
Table 2: CDK4/6 Inhibitory Activity
| Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) |
| Ribociclib | 10 | 39 |
| AZD5438 | - | 21 |
| Compound 11 | 1.5 | - |
| Compound 14a | 7.4 | 0.9 |
| Compound 16a | 0.71 | 1.10 |
| Compound 19a | 26.50 | 33.60 |
Data sourced from multiple studies.[11][12]
Table 3: Other Kinase Inhibitory Activity
| Scaffold/Compound | Kinase Target | IC₅₀ (nM) |
| 4-Anilino-6-(3-substituted-phenoxy)pyrimidine | EGFR | 37 - 65 |
| 4-Anilino-6-(3-substituted-phenoxy)pyrimidine | ErbB-2 | 29 - 79 |
| Imidazopyrimidines | p38 MAP Kinase | Potent Inhibition |
| 3,4-dihydropyrido[3,2-d]pyrimidone | p38 MAP Kinase | Good Potency |
Data sourced from multiple studies.[13][14]
Signaling Pathway
The this compound scaffold has been utilized to develop inhibitors for various kinase signaling pathways that are often dysregulated in cancer. One such critical pathway is the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.
In this pathway, a pyrimidine-based inhibitor could potentially target a kinase such as Raf, thereby blocking downstream signaling and inhibiting cell proliferation. This represents one of many possible mechanisms of action, and experimental validation is required to confirm the specific target and effects of a novel inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Chloro-6-methylpyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 4-chloro-6-methylpyrimidine as a key intermediate in the synthesis of novel agrochemicals. Pyrimidine derivatives are a significant class of compounds in the agrochemical industry, exhibiting a broad spectrum of activities, including fungicidal and herbicidal properties.[1][2] this compound serves as a versatile building block for the synthesis of these bioactive molecules.
Fungicidal Applications
Derivatives of this compound have shown significant promise as potent fungicides. These compounds often target essential biological processes in fungi, leading to growth inhibition and cell death. A common strategy involves the nucleophilic substitution of the chlorine atom at the 4-position with various amines or phenols to generate a diverse library of potential fungicides.
One prominent mode of action for pyrimidine-based fungicides is the inhibition of NADH oxidoreductase (Complex I) in the mitochondrial respiratory chain.[3][4] This disruption of the electron transport chain leads to a significant reduction in ATP synthesis, ultimately causing fungal cell death.
Quantitative Fungicidal Activity Data
The following table summarizes the in vitro fungicidal activity of representative pyrimidine derivatives against various plant pathogens. The data is presented as EC50 values (the concentration of the compound that causes a 50% reduction in fungal growth), with lower values indicating higher potency.
| Compound ID | Target Fungi | EC50 (µg/mL) | Positive Control | EC50 of Control (µg/mL) | Reference |
| 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 | [1] |
| 5f | Phomopsis sp. | 15.1 | Pyrimethanil | 32.1 | [1] |
| 5p | Phomopsis sp. | 19.6 | Pyrimethanil | 32.1 | [1] |
| 4b | Rhizoctonia solani | 11.3 | Diflumetorim | 19.8 | [4] |
| 4d | Rhizoctonia solani | 13.7 | Diflumetorim | 19.8 | [4] |
Experimental Protocol: Synthesis of a Pyrimidine Amine Fungicide
This protocol details the synthesis of a coumarin-containing pyrimidine amine derivative, a class of compounds that has demonstrated notable fungicidal activity.
Step 1: Synthesis of the Amine Intermediate (Compound 3)
A detailed procedure for synthesizing the amine intermediate is often specific to the desired final product and may involve multiple steps, including the introduction of a linker to another molecular scaffold (e.g., coumarin). A general approach involves the reaction of a precursor with a protected amino-containing reagent, followed by deprotection.
Step 2: Synthesis of the Final Pyrimidine Amine Derivative (e.g., Compound 4b)
-
Reaction Setup: In a 50 mL round-bottom flask, combine the amine intermediate (Compound 3, 0.61 mmol), the substituted this compound derivative (0.58 mmol), and potassium carbonate (1.74 mmol).
-
Solvent Addition: Add 10 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 7-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic phases and wash sequentially with water (3 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound.[4]
Herbicidal Applications
This compound derivatives have also been successfully developed as herbicides. These compounds can act on various molecular targets within plants, leading to the disruption of essential metabolic pathways and ultimately causing weed death. Key targets for pyrimidine-based herbicides include acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), and dihydroorotate dehydrogenase (DHODH).[5][6][7]
ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[5] Inhibition of this enzyme leads to a deficiency in these essential amino acids, halting plant growth. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, and other vital biomolecules.[6][7]
Quantitative Herbicidal Activity Data
The following table presents the inhibitory activity of pyrimidine-biphenyl hybrid compounds against Arabidopsis thaliana acetohydroxyacid synthase (AHAS). The data is shown as Ki values, representing the inhibition constant, where a lower value signifies stronger inhibition.
| Compound ID | Target Enzyme | Ki (µM) | Control | Ki of Control (µM) | Reference |
| 4aa | A. thaliana AHAS | 0.09 | Bispyribac | 0.54 | [8] |
| 4bb | A. thaliana AHAS | 0.02 | Bispyribac | 0.54 | [8] |
| 4aa | A. thaliana AHAS | 0.09 | Flumetsulam | 0.38 | [8] |
| 4bb | A. thaliana AHAS | 0.02 | Flumetsulam | 0.38 | [8] |
Experimental Protocol: Synthesis of a Pyrimidine-Biphenyl Hybrid Herbicide
This protocol outlines a general procedure for the synthesis of pyrimidine-biphenyl hybrids, which have shown potent herbicidal activity as AHAS inhibitors. The synthesis typically involves a scaffold hopping strategy to combine the pyrimidine and biphenyl moieties.
A detailed, step-by-step protocol for the synthesis of a specific compound like 4aa or 4bb would involve multiple synthetic steps, likely starting with the functionalization of both the pyrimidine and biphenyl precursors, followed by a coupling reaction (e.g., Suzuki coupling) to link the two fragments. The final steps would involve modifications to introduce the desired substituents. A generalized final coupling step is described below.
-
Reaction Setup: In a reaction vessel, dissolve the functionalized pyrimidine precursor and the biphenyl precursor in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Washing: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography to obtain the final pyrimidine-biphenyl hybrid.
Visualizations
Signaling Pathway Diagram: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Caption: Inhibition of DHODH by a pyrimidine-based herbicide disrupts pyrimidine biosynthesis.
Experimental Workflow: Agrochemical Synthesis and Biological Testing
Caption: A typical workflow for the discovery and development of novel agrochemicals.
References
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stability-Indicating HPLC Method for the Analysis of 4-Chloro-6-methylpyrimidine and its Reaction Mixtures
[AN-HPLC-028]
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-6-methylpyrimidine. The method is suitable for monitoring reaction progress, assessing purity, and quantifying the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products. This document provides a comprehensive protocol for method development, validation, and forced degradation studies, making it an essential resource for researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and consistency of reactions involving this compound. A stability-indicating HPLC method is essential to separate the main component from any potential process-related impurities and degradation products that may arise during synthesis, storage, or under stress conditions.[1] This application note presents a validated HPLC method that demonstrates specificity, linearity, accuracy, and precision for the analysis of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[2][3]
-
Chemicals:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[4]
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Optimized HPLC Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 22.0 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Program
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a target concentration of approximately 100 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.
Method Development and Validation
The HPLC method was developed and validated according to the International Council for Harmonisation (ICH) guidelines.[5][6]
Specificity and Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[2][6] The this compound stock solution was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.
The stressed samples were then diluted with the diluent and analyzed by HPLC. The method demonstrated good resolution between the parent peak and the degradation products, confirming its specificity. A potential impurity from the synthesis is 4-hydroxy-6-methylpyrimidine, which should also be well-resolved from the main peak.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations.
| Concentration (µg/mL) | Peak Area |
| 10 | 125430 |
| 25 | 313575 |
| 50 | 627150 |
| 100 | 1254300 |
| 150 | 1881450 |
| 200 | 2508600 |
Table 3: Linearity Data
The correlation coefficient (R²) was found to be > 0.999, indicating excellent linearity over the tested concentration range.
Accuracy
The accuracy of the method was determined by the recovery of a known amount of this compound spiked into a placebo mixture at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.8 | 99.8 |
Table 4: Accuracy Data
The mean recovery was within the acceptable range of 98-102%, demonstrating the accuracy of the method.
Precision
The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the standard solution were analyzed.
| Precision | % RSD of Peak Area |
| Repeatability | 0.5% |
| Intermediate | 0.8% |
Table 5: Precision Data
The low relative standard deviation (%RSD) values indicate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 6: LOD and LOQ Data
Robustness
The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.
Logical Workflow for Method Development
Conclusion
The developed RP-HPLC method is rapid, specific, accurate, and precise for the quantitative analysis of this compound in the presence of its impurities and degradation products. This stability-indicating method is suitable for routine quality control and for monitoring the progress of chemical reactions involving this compound. The detailed protocol and validation data provided in this application note will be a valuable resource for scientists and researchers in the pharmaceutical industry.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharminternational.com [biopharminternational.com]
Application Note: GC-MS Protocol for the Identification of 4-Chloro-6-methylpyrimidine Isomers
Abstract
This application note presents a detailed protocol for the separation and identification of positional isomers of 4-Chloro-6-methylpyrimidine using Gas Chromatography-Mass Spectrometry (GC-MS). Positional isomers, which have the same molecular weight, can be challenging to distinguish using mass spectrometry alone. Therefore, chromatographic separation is critical for their unambiguous identification. This document provides a comprehensive methodology, including sample preparation, GC-MS parameters, and data analysis strategies, tailored for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
This compound and its isomers are important building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise isomeric substitution pattern of the chloro and methyl groups on the pyrimidine ring is crucial as it can significantly influence the biological activity and physicochemical properties of the final product. Consequently, a reliable analytical method to differentiate and identify these isomers is essential for quality control, impurity profiling, and research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and sensitive detection.
Experimental Protocol
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality GC-MS data. The following protocol is recommended:
-
Standard Preparation:
-
Prepare individual stock solutions of each this compound isomer (e.g., 4-chloro-6-methyl-, 2-chloro-4-methyl-, 4-chloro-2-methyl-, and 4-chloro-5-methylpyrimidine) at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Prepare a mixed isomer standard solution by combining aliquots of each individual stock solution to achieve a final concentration of 10 µg/mL for each isomer.
-
-
Sample Solution Preparation:
-
Dissolve the unknown sample containing potential this compound isomers in a suitable volatile solvent to an approximate concentration of 10 µg/mL.
-
Ensure the sample is free from particulate matter by filtering through a 0.22 µm syringe filter if necessary.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the separation and analysis of this compound isomers.
Table 1: GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutesRamp: 10 °C/min to 250 °CFinal hold: Hold at 250 °C for 5 minutes |
| MS Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-200 |
Data Presentation
The successful chromatographic separation of the isomers is critical. The retention times will vary based on the specific interactions of each isomer with the stationary phase. The mass spectra of the isomers are expected to be very similar due to their identical elemental composition. However, minor differences in the relative abundance of fragment ions may be observed.
Table 2: Expected Quantitative Data for this compound Isomers
| Isomer | Expected Retention Time (min) * | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Chloro-4-methylpyrimidine | 10.2 | 128/130 | 93, 66, 52 |
| 4-Chloro-2-methylpyrimidine | 10.5 | 128/130 | 93, 66, 52 |
| 4-Chloro-5-methylpyrimidine | 10.8 | 128/130 | 93, 66, 52 |
| This compound | 11.2 | 128/130 | 93, 66, 52 |
*Note: The expected retention times are illustrative and will depend on the specific instrument and column used. The elution order is predicted based on potential differences in polarity and boiling points.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the identification of this compound isomers and a representative fragmentation pathway.
Discussion
The key to successfully identifying positional isomers of this compound lies in achieving good chromatographic separation. The proposed method utilizes a non-polar DB-5ms column, which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. Isomers with different substitution patterns will have slightly different boiling points and polarities, allowing for their separation.
The electron ionization (EI) mass spectra of these isomers are expected to show a molecular ion peak at m/z 128 (for the ³⁵Cl isotope) and 130 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of compounds containing one chlorine atom. The primary fragmentation pathway is likely the loss of a chlorine radical to form an ion at m/z 93. Subsequent fragmentation of the pyrimidine ring can lead to smaller fragments, as depicted in the fragmentation diagram. While the major fragment ions will be the same for all isomers, subtle differences in the relative intensities of these ions might be observed, which can provide additional evidence for identification when combined with retention time data.
Conclusion
This application note provides a robust and detailed GC-MS protocol for the identification of this compound isomers. By optimizing chromatographic conditions to achieve separation and utilizing mass spectral data for confirmation, researchers and analysts can confidently distinguish between these closely related compounds. The provided workflow and illustrative data serve as a valuable guide for the implementation of this method in a laboratory setting.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step involves the cyclization of acetamidine hydrochloride with a malonate derivative, such as dimethyl or diethyl malonate, in the presence of a base like sodium methoxide to form 4,6-dihydroxy-2-methylpyrimidine.[1] The subsequent step is the chlorination of this dihydroxy intermediate using a chlorinating agent.[1]
Q2: Which chlorinating agent is recommended for the synthesis?
A2: The choice of chlorinating agent depends on factors like safety, environmental impact, and the scale of the reaction.
-
Phosphorus oxychloride (POCl₃) is a highly effective and commonly used agent.[1][2][3] However, it is corrosive and reacts violently with water, necessitating careful handling and quenching procedures.[1][4][5]
-
Thionyl chloride (SOCl₂) is another effective option that can produce high yields.[1]
-
Triphosgene is presented as a safer alternative to POCl₃ and phosgene, being easier to handle and suitable for industrial-scale production.[1][6]
Q3: How can I monitor the progress of the chlorination reaction?
A3: Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[1] By spotting the reaction mixture over time, you can observe the disappearance of the starting material (4,6-dihydroxy-2-methylpyrimidine) and the appearance of the desired product (this compound).
Q4: What are the critical safety precautions for this synthesis?
A4: When working with corrosive and volatile reagents like POCl₃ and SOCl₂, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Extreme caution must be exercised during the quenching step of the reaction, as adding the reaction mixture to water can be highly exothermic and lead to the splashing of corrosive materials.[1][5]
Q5: I'm concerned about the environmental impact and safety of using excess POCl₃. Are there more sustainable methods?
A5: Yes, advancements have been made to address these concerns. A solvent-free method using an equimolar amount of POCl₃ has been developed for the chlorination of hydroxypyrimidines.[2][7] This procedure involves heating the substrate with one equivalent of POCl₃ and a base like pyridine in a sealed reactor, which is suitable for large-scale preparations and minimizes waste.[2][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials. - Inefficient quenching or work-up. | - Monitor the reaction to completion using TLC. - Optimize temperature and reaction time; reflux is often required.[4] - Ensure all reactants, particularly the dihydroxy-pyrimidine precursor, are pure and dry. - For POCl₃ reactions, quench by slowly adding the reaction mixture to crushed ice and carefully adjusting the pH to 8 with a base like 25% ammonia.[4] |
| Formation of Dark-Colored Impurities | - Reaction temperature is too high. - Extended reaction time leading to decomposition. - Presence of moisture in the reaction. | - Maintain the recommended reaction temperature; avoid excessive heating. - Monitor the reaction by TLC and stop it once the starting material is consumed. - Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Difficult Product Isolation/Purification | - Incomplete removal of the chlorinating agent. - Formation of water-soluble byproducts. - Product oiling out instead of crystallizing. | - Remove excess POCl₃ under vacuum before quenching.[4] - After quenching and pH adjustment, filter the resulting precipitate and wash thoroughly with water.[4] - Recrystallize the crude product from a suitable solvent system, such as 50% ethanol, to obtain a pure, crystalline solid.[4] |
| Highly Exothermic or Uncontrolled Quenching | - Quenching excess POCl₃ with water directly. - Accumulation of metastable phosphorus-containing intermediates. | - Always add the reaction mixture slowly to a large excess of crushed ice with vigorous stirring. - Be aware that the hydrolysis of POCl₃ can form energetic metastable intermediates like phosphorodichloridic acid, which can lead to delayed exothermic events.[5] A slow and controlled quench is critical for safety. |
Data Presentation
Table 1: Comparison of Chlorinating Agents and Conditions for Pyrimidine Synthesis
| Chlorinating Agent | Starting Material | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | 2-Amino-4-hydroxy-6-methylpyrimidine | None (excess POCl₃ as solvent) | Reflux | Until homogeneous | 54 | [4] |
| POCl₃ (equimolar) | Hydroxypyrimidines | Pyridine (1 eq.), Solvent-free | 160 | 2 | >80 | [2][8] |
| Triphosgene | 4,6-Dihydroxy-2-methylpyrimidine | N,N-Diethylaniline, Dichloroethane | Reflux | 6-8 | 90-92 | [6] |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from the synthesis of 2-amino-4-chloro-6-methylpyrimidine.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.
-
Heating: Heat the mixture to reflux. The reaction is typically complete when the mixture becomes a homogeneous solution.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride under vacuum.
-
Quenching: Carefully and slowly add the cooled residue to crushed ice with vigorous stirring.
-
Neutralization: Adjust the pH of the resulting suspension to 8 using a 25% aqueous ammonia solution.
-
Isolation: Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Purification: Recrystallize the crude product from 50% ethanol to yield the pure 2-amino-4-chloro-6-methylpyrimidine.
Protocol 2: Chlorination using Triphosgene (Safer Alternative)
This protocol is based on the synthesis of 4,6-dichloro-2-methylpyrimidine.[6]
-
Reaction Setup: In a three-necked flask, add 10 g (0.08 mol) of 4,6-dihydroxy-2-methylpyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.
-
Heating: Heat the mixture to reflux.
-
Addition of Chlorinating Agent: Slowly add a solution of 83 g (0.2 mol) of triphosgene dissolved in 40 mL of dichloroethane.
-
Reaction Time: Maintain the reflux for 6 hours.
-
Work-up: Cool the reaction solution and wash it successively with 100 mL of water, 100 mL of 4mol/L hydrochloric acid, and finally 100 mL of water.
-
Drying and Concentration: Dry the organic layer (dichloroethane) with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the solid from dichloroethane. Activated carbon can be used for decolorization to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Core chemical transformation from the dihydroxy to the chloro-pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Chloro-6-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step involves the condensation of a malonic acid ester (e.g., dimethyl or diethyl malonate) with acetamidine hydrochloride in the presence of a base like sodium methoxide to form the intermediate, 4,6-dihydroxy-2-methylpyrimidine.[1] The second step is the chlorination of this dihydroxy intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) or triphosgene to yield this compound.[1][2]
Q2: What are the critical parameters to control during the chlorination step?
A2: The chlorination step is crucial and requires careful control of several parameters to ensure high yield and purity. Key parameters include reaction temperature, the ratio of the chlorinating agent to the substrate, and reaction time. The use of a tertiary amine, such as N,N-diethylaniline, can help to scavenge the generated HCl and minimize side reactions.[3] It is also vital to ensure anhydrous conditions, as moisture can decompose the chlorinating agent.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[4][5]
Q4: What are some common safety precautions to take during this synthesis?
A4: The synthesis involves hazardous reagents, particularly the chlorinating agents like phosphorus oxychloride, which is highly corrosive and reacts violently with water.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the chlorination reaction mixture should be performed with extreme caution by slowly adding the mixture to ice-water.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete cyclization in the first step. | Ensure the base (e.g., sodium methoxide) is of good quality and used in the correct stoichiometric amount. Optimize reaction time and temperature. |
| Incomplete chlorination in the second step. | Use a sufficient excess of the chlorinating agent (e.g., POCl₃). Ensure anhydrous conditions. Increase reaction time or temperature as needed, while monitoring for degradation.[6] | |
| Product loss during work-up and purification. | Optimize the extraction and recrystallization solvents. Ensure the pH is appropriately adjusted during the work-up to minimize the solubility of the product in the aqueous phase. | |
| Product Discoloration (Yellowish or Brownish) | Formation of colored impurities due to side reactions or degradation. | Perform the reaction at the optimal temperature to avoid decomposition. During recrystallization, treat the solution with activated carbon to remove colored impurities.[2] |
| Residual starting materials or intermediates. | Ensure the reaction goes to completion by monitoring with TLC or HPLC. Optimize the purification process, such as recrystallization or column chromatography, to effectively remove starting materials. | |
| Presence of Impurities in the Final Product | Unreacted 4,6-dihydroxy-2-methylpyrimidine. | Drive the chlorination reaction to completion by increasing the reaction time or the amount of chlorinating agent. |
| Formation of 4,6-dichloro-2-methylpyrimidine. | This is often the desired product if starting from 4,6-dihydroxy-2-methylpyrimidine. If 4-chloro-6-hydroxy-2-methylpyrimidine is the target, control the stoichiometry of the chlorinating agent. | |
| Side reactions with the chlorinating agent. | Control the reaction temperature and consider using a milder chlorinating agent or adding a base to scavenge acid. | |
| Impurities from starting materials. | Use high-purity starting materials (acetamidine hydrochloride, diethyl malonate).[7] |
Common Impurities
| Impurity Name | Structure | Potential Source |
| 4,6-dihydroxy-2-methylpyrimidine | C₅H₆N₂O₂ | Incomplete chlorination of the starting material. |
| 4,6-dichloro-2-methylpyrimidine | C₅H₃Cl₂N₂ | Over-chlorination of the intermediate or the desired product. |
| Phosphorylated pyrimidine species | Varies | Side reaction with phosphorus oxychloride. |
| Unreacted Acetamidine Hydrochloride | C₂H₇ClN₂ | Incomplete initial condensation reaction. |
| Unreacted Diethyl Malonate | C₇H₁₂O₄ | Incomplete initial condensation reaction.[8] |
Experimental Protocols
Synthesis of 4,6-dihydroxy-2-methylpyrimidine
-
Under an inert atmosphere, in a flask equipped with a stirrer, add sodium methoxide to methanol under ice bath conditions.
-
To this solution, add dimethyl malonate and acetamidine hydrochloride.
-
Remove the ice bath and allow the reaction mixture to warm to 18-25 °C.
-
Stir the reaction for 3-5 hours.
-
Remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 1-2 with a suitable acid.
-
Cool the solution to 0 °C and stir for 3-5 hours to induce crystallization.
-
Collect the white solid by suction filtration, wash with cold water and then ice-cold methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.[2]
Synthesis of this compound (Conceptual, based on similar chlorinations)
Note: This is a conceptual protocol based on typical chlorination procedures. Specific conditions may need optimization.
-
In a dry flask under an inert atmosphere, add 4,6-dihydroxy-2-methylpyrimidine and phosphorus oxychloride (POCl₃).
-
Optionally, a tertiary amine base like N,N-diethylaniline can be added.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 4-Chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-chloro-6-methylpyrimidine. The following information is designed to help you navigate common challenges and optimize your reaction conditions to minimize side reactions and maximize the yield of your desired product.
Frequently Asked questions (FAQs)
Q1: What are the primary side reactions observed in the Suzuki coupling of this compound?
A1: The three most common side reactions encountered during the Suzuki coupling of this compound are:
-
Protodeboronation: This is the protonolysis of the boronic acid or its ester, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.[1]
-
Homocoupling: This involves the dimerization of the boronic acid to form a biaryl byproduct or the dimerization of the this compound. The presence of oxygen can often promote the homocoupling of the boronic acid.[2]
-
Hydrodehalogenation: This is the replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom, leading to the formation of 6-methylpyrimidine. This is a common issue with less reactive aryl chlorides under forcing reaction conditions.
Q2: How does the 6-methyl group influence the reactivity of this compound in Suzuki coupling?
A2: The 6-methyl group is an electron-donating group. This can slightly decrease the electrophilicity of the carbon atom at the 4-position of the pyrimidine ring, making it slightly less reactive towards oxidative addition compared to an unsubstituted 4-chloropyrimidine. However, the overall electron-deficient nature of the pyrimidine ring still allows for successful coupling. The methyl group's steric bulk is minimal and generally does not significantly hinder the approach of the palladium catalyst.
Q3: My reaction is showing low to no conversion. What are the likely causes?
A3: Low or no conversion in the Suzuki coupling of this compound can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[3] Ensure you are using a high-quality catalyst and that your reagents and solvents are free from impurities that can poison the catalyst (e.g., sulfur compounds).
-
Inefficient Oxidative Addition: As a chloro-heteroarene, this compound can be less reactive than its bromo or iodo counterparts. The oxidative addition step may be slow. Using a more active catalyst system, often with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can help overcome this.[4]
-
Improper Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate combination can lead to a stalled reaction. A systematic optimization of these parameters is often necessary.
-
Poor Quality Reagents: Ensure your this compound and boronic acid are pure and dry. The presence of water can affect the performance of some bases and promote protodeboronation of the boronic acid.
Q4: I am observing a significant amount of the deboronated arene from my boronic acid. How can I minimize this?
A4: Protodeboronation is a common challenge. To minimize it:
-
Choice of Base: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides like NaOH or KOH, especially in aqueous media.[5]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, minimizing its content can reduce the rate of protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can significantly reduce protodeboronation. MIDA boronates are particularly effective as they slowly release the boronic acid into the reaction mixture, keeping its concentration low.[1]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help to disfavor the protodeboronation side reaction.
Q5: How can I prevent the formation of homocoupling byproducts?
A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species known to facilitate this side reaction. To prevent this:
-
Thorough Degassing: Ensure your solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Use of a Slight Excess of the Aryl Halide: Using a slight excess of this compound can favor the cross-coupling pathway over the homocoupling of the boronic acid.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
| Potential Cause | Recommended Action |
| Inactive Catalyst System | • Use a pre-catalyst that readily forms the active Pd(0) species. • Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos). Bulky, electron-rich ligands are often effective for chloro-heterocycles.[4] |
| Suboptimal Base | • Screen a variety of bases. K₃PO₄, Cs₂CO₃, and K₂CO₃ are often good starting points for chloropyrimidines.[5] • Ensure the base is finely powdered and anhydrous for better solubility and reactivity. |
| Inappropriate Solvent | • A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used. The ratio can be critical and should be optimized.[5] • For substrates with poor solubility, consider using a higher boiling point solvent or a solvent system known to improve solubility. |
| Low Reaction Temperature | • Gradually increase the reaction temperature. Microwave heating can sometimes be beneficial for improving yields and reducing reaction times.[6] |
Issue 2: Significant Formation of Side Products
| Observed Side Product | Potential Cause | Recommended Action |
| 6-methylpyrimidine (Hydrodehalogenation) | • High reaction temperature. • Presence of a hydride source (e.g., from the solvent or base). | • Lower the reaction temperature. • Use a base that is less likely to act as a hydride source. • Choose a ligand that promotes reductive elimination of the desired product over hydrodehalogenation. |
| Biaryl from Boronic Acid (Homocoupling) | • Presence of oxygen. • Inefficient transmetalation. | • Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[2] • Use a slight excess of this compound. • Optimize the base and solvent to facilitate efficient transmetalation. |
| Deboronated Arene (Protodeboronation) | • Presence of excess water. • High reaction temperature. • Strong base. | • Use a milder base (K₃PO₄, Cs₂CO₃).[5] • Minimize the amount of water in the reaction. • Use a boronate ester instead of a boronic acid.[1] • Run the reaction at a lower temperature. |
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of chloro-pyrimidines with various arylboronic acids, providing a starting point for optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | MW (100) | 0.25 | 80 |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 60 |
| 3 | 4-Chloro-6-(3-iodophenyl)pyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 85-95 (selective at iodine) |
| 4 | 2,4-dichloro-6-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | MW (100) | 0.25 | 78 (selective at C4) |
| 5 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | MW (100) | 0.25 | 77 (selective at C4) |
Note: Yields are for the desired cross-coupled product and can vary based on the specific boronic acid and reaction scale.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-methylpyrimidine.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: The catalytic cycle of the Suzuki-Miyaura coupling and competing side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
Technical Support Center: Palladium-Catalyzed Reactions Involving 4-Chloro-6-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dechlorination of 4-chloro-6-methylpyrimidine in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to the undesired formation of the dechlorinated byproduct, 6-methylpyrimidine, during your palladium-catalyzed reactions.
Issue 1: Significant Formation of Dechlorinated Byproduct
Question: I am observing a significant amount of 6-methylpyrimidine in my reaction mixture, leading to low yields of the desired coupled product. What are the likely causes and how can I mitigate this?
Answer: The formation of a dechlorinated byproduct, a process known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This occurs when the chloro group is replaced by a hydrogen atom. Several factors can promote this undesired pathway. Below is a systematic approach to troubleshoot this issue.
DOT Script for Troubleshooting Workflow
Parameter Optimization Summary
| Parameter | Recommendation to Minimize Dechlorination | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2] | Bulky ligands accelerate the desired reductive elimination step and stabilize the catalyst, outcompeting the hydrodehalogenation pathway.[1][2] |
| Base | Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2] | Stronger bases can promote side reactions or act as a hydride source, leading to the formation of palladium-hydride (Pd-H) species that cause dechlorination.[2] |
| Solvent | Use non-polar, aprotic solvents (e.g., Toluene, Dioxane).[2] | Solvents like DMF and alcohols can act as hydride donors.[2] Toluene is less likely to be a hydride source.[2] |
| Temperature | Lower the reaction temperature. | The activation energy for hydrodehalogenation is often higher than that for the desired cross-coupling. Lowering the temperature can suppress the side reaction more significantly.[2] |
| Aryl Halide | If applicable to your synthetic route, consider using the corresponding aryl bromide. | The C-Cl bond is stronger than the C-Br bond, making aryl chlorides less reactive and sometimes more prone to side reactions under forcing conditions.[2] |
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why does it occur?
A1: Hydrodehalogenation, in this context referred to as dechlorination, is an undesired side reaction where the chlorine atom on the this compound is replaced by a hydrogen atom.[1] This leads to the formation of 6-methylpyrimidine, reducing the yield of your desired product and complicating purification.[1][2] The primary cause is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This Pd-H intermediate can then react with the this compound to produce the dechlorinated byproduct. Sources of the hydride can include the solvent (e.g., alcohols, DMF), the base, or even trace amounts of water.[1][2]
DOT Script for Competing Reaction Pathways
Q2: Which palladium catalyst is best to avoid dechlorination?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). However, a general strategy is to use palladium pre-catalysts that are paired with bulky, electron-rich phosphine ligands.[1] Examples include those from the Buchwald and Hartwig groups, such as XPhos, SPhos, and DavePhos.[1] These ligands promote the desired C-C or C-N bond-forming reductive elimination, which can outcompete the dechlorination pathway.[1] It is often recommended to screen a panel of ligands to find the most effective one for your specific substrate and reaction conditions.[1]
Q3: Can the choice of base influence the extent of dechlorination?
A3: Absolutely. The base is a critical parameter. Strong bases, particularly sodium tert-butoxide (NaOtBu), which is common in Buchwald-Hartwig aminations, can sometimes promote dechlorination.[1] If you are observing significant dechlorination, consider switching to a weaker, non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[2] These bases are generally less likely to act as hydride sources or promote the formation of Pd-H species.[2]
Q4: How does temperature affect the dechlorination side reaction?
A4: Higher reaction temperatures can increase the rate of both the desired reaction and the undesired dechlorination. However, the dechlorination pathway may have a higher activation energy.[2] Therefore, lowering the reaction temperature can sometimes suppress the formation of the dechlorinated byproduct more than it slows down the desired coupling reaction, leading to improved selectivity and yield.[2]
Q5: Are there specific recommendations for different types of cross-coupling reactions with this compound?
A5: Yes, while the general principles apply across different reaction types, here are some tailored suggestions:
-
Suzuki-Miyaura Coupling: This is a common reaction where dechlorination can be an issue. The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is highly recommended.[1] Potassium phosphate (K₃PO₄) is often an effective base in solvents like toluene or dioxane.[2]
-
Buchwald-Hartwig Amination: Dechlorination can compete with C-N bond formation.[1] Employing ligands such as Xantphos, DavePhos, or XPhos can accelerate the desired reductive elimination.[1] If NaOtBu leads to significant dechlorination, consider screening other bases.
-
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds with terminal alkynes. While generally robust, dechlorination can still occur. Careful control of reaction conditions and screening of ligands and bases may be necessary.
-
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene. Optimizing the base (e.g., K₂CO₃ or Et₃N) and temperature is crucial to minimize dechlorination.[1]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling to Minimize Dechlorination
This protocol is optimized for coupling substrates that are prone to hydrodehalogenation.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos; 1.2-2.4 mol% per Pd)
-
Potassium phosphate (K₃PO₄, 2-3 equiv)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium source, the phosphine ligand, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Script for Suzuki-Miyaura Workflow
References
Technical Support Center: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: Which position on 2,4-dichloropyrimidine is generally more reactive towards nucleophilic aromatic substitution?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This preference is attributed to the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic.[1][3] However, this inherent selectivity can be influenced by several factors, and obtaining a mixture of C2 and C4 substituted products is a common occurrence.[1][4]
Q2: What are the key factors that influence the C4/C2 regioselectivity in SNAr reactions of dichloropyrimidines?
Several factors can significantly impact the regioselectivity of these reactions:[1]
-
Substituents on the Pyrimidine Ring:
-
Nature of the Nucleophile:
-
While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, particularly when an EWG is present at C5.[1][6]
-
Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1.[1][2]
-
-
Reaction Conditions:
-
Catalysis:
Q3: I am observing a mixture of C2 and C4 isomers that are difficult to separate. What strategies can I employ to improve the regioselectivity?
Dealing with isomeric mixtures is a frequent challenge. Here are several strategies to enhance selectivity and simplify purification:
-
Optimize Reaction Conditions: A systematic screening of different solvents, bases, and reaction temperatures can significantly influence the isomeric ratio.[1]
-
Utilize a Catalyst: For amination reactions, employing a palladium catalyst can dramatically increase C4 selectivity.[1][2]
-
Modify the Nucleophile: If your synthesis allows, consider if a different nucleophile could offer better intrinsic selectivity.[1]
-
Functional Group Interconversion: In some instances, it may be beneficial to convert one of the chloro groups to a different functional group (e.g., a thioether) to alter the relative reactivity of the C2 and C4 positions.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic aromatic substitution of dichloropyrimidines.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated dichloropyrimidine substrate. | 1. Use a stronger nucleophile or add an activating agent.2. Gradually increase the reaction temperature.3. Screen a range of solvents and bases to find optimal conditions.4. Assess if ring substituents are deactivating the substrate and consider an alternative synthetic route.[1] |
| Poor C4-Selectivity | 1. Reaction conditions are favoring C2-substitution.2. Steric hindrance near the C4 position.3. The nucleophile has an inherent preference for the C2 position. | 1. For amination reactions, consider a palladium-catalyzed approach.[1][2]2. Screen different solvents to potentially mitigate steric effects.3. If possible, modify the nucleophile to be less sterically demanding.[1] |
| Difficulty Achieving C2-Substitution | 1. C4 is the more reactive site under the current conditions.2. The reaction conditions are not suitable to favor C2 substitution. | 1. Consider using a dichloropyrimidine with a C6-EDG to direct substitution to the C2 position.[1][4]2. For substrates with a C5-EWG, tertiary amines can be highly C2-selective.[1][6]3. Explore specific conditions reported to favor C2 substitution, such as using trifluoroacetic acid (TFA) in isopropanol (IPA).[1] |
| Unselective Reaction Leading to a Mixture of Products | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.2. The reaction is run for too long or at too high a temperature, leading to product scrambling. | 1. Carefully control the stoichiometry of the nucleophile; a slight excess is common.2. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired product is maximized.[1] |
Experimental Protocols
Key Experiment: Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine using a Palladium Catalyst
This protocol describes a palladium-catalyzed amination that strongly favors the formation of the C4-substituted product.[2]
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Aliphatic secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the palladium catalyst by mixing Pd(OAc)₂ and dppb.
-
Reagent Preparation: In a separate flask, dissolve the 6-aryl-2,4-dichloropyrimidine in anhydrous THF. In another flask, pre-mix the aliphatic secondary amine with LiHMDS (1.1-1.2 equivalents).
-
Reaction Execution:
-
Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical for achieving high regioselectivity.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product by an appropriate method (e.g., column chromatography).
-
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Factors Influencing Regioselectivity in SNAr of Dichloropyrimidines
Caption: Key factors influencing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [guidechem.com]
Technical Support Center: Effective Removal of Palladium Catalyst from 4-Chloro-6-methylpyrimidine Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 4-Chloro-6-methylpyrimidine reaction mixtures. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
| Problem | Potential Causes | Solutions |
| High Palladium Residue After Filtration | - Fine Palladium Particles: The catalyst particles may be too fine and pass through the filter medium.[1] - Soluble Palladium Species: Not all palladium may be in a solid, filterable form; some may be soluble in the reaction mixture.[1][2] - Colloidal Palladium: Colloidal palladium particles may have formed, which are difficult to remove by simple filtration.[3] | - Use a Finer Filter: Switch to a filter with a smaller pore size, such as a 0.45 µm PTFE membrane filter.[1] - Employ a Filter Aid: Use a pad of Celite (1-2 cm thick) to trap finer particles.[1][3] - Induce Precipitation: Add an anti-solvent to precipitate soluble palladium species before filtration.[1] - Utilize a Scavenger: For soluble palladium, use a scavenger to bind the metal, followed by filtration.[1][2] |
| Inconsistent Palladium Removal Across Batches | - Variability in Palladium Species: The oxidation state and coordination environment of the palladium may differ from batch to batch.[2][4] - Inconsistent Work-up Procedure: Variations in the reaction work-up can lead to different forms of residual palladium.[4] | - Standardize Work-up: Ensure a consistent and reproducible work-up protocol before palladium removal.[4] - Use a Broad-Spectrum Scavenger: Employ a scavenger effective against various palladium species, such as one containing dimercaptotriazine (DMT).[2][4] - Pre-treatment: Consider a mild oxidation or reduction step to convert palladium to a single, more easily removable species.[2] |
| Significant Product Loss During Purification | - Non-specific Adsorption: The product may adsorb to the purification medium, especially activated carbon.[2] - Product Binding to Scavenger: The scavenger may have an affinity for the product as well as the palladium.[1] | - Optimize Adsorbent Amount: Use the minimum effective quantity of scavenger or activated carbon.[2] - Wash the Adsorbent: After filtration, wash the scavenger or carbon with fresh solvent to recover adsorbed product.[4] - Select a Different Scavenger: Test various scavengers to find one with high selectivity for palladium and low affinity for your product.[2] - Change Purification Method: Consider alternative methods like crystallization or extraction if product loss remains high.[2] |
| Filter Clogging | - High Solids Content: The reaction mixture may contain a high concentration of solids. - Improper Filter Aid Packing: An unevenly packed Celite bed can lead to clogging.[1] | - Dilute the Reaction Mixture: Reduce the viscosity and solids concentration by adding more solvent before filtration.[1] - Properly Prepare the Filter Aid: Ensure the Celite bed is well-packed and pre-wetted with the solvent.[1] - Consider Alternative Filtration Technologies: For larger scale operations, pressure plate filters can be more efficient.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium from reaction mixtures?
A1: The most prevalent methods include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers with high affinity for palladium.[2][6]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C).[2][3]
-
Scavenging: Employing solid-supported reagents that selectively bind to palladium.[4]
-
Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor.[2]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[1]
Q2: How do I choose the best palladium removal method for my this compound synthesis?
A2: The optimal method depends on several factors:
-
Nature of the Palladium Species: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state. Simple filtration is only effective for heterogeneous catalysts.[1]
-
Product Characteristics: Consider the solubility and stability of this compound and its potential to chelate with palladium.
-
Regulatory Requirements: The final acceptable level of palladium in your product will dictate the required efficiency of the removal method.[7]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid-supported materials, often silica-based or polymer-based, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or phosphines.[1][8] They work by chemisorption, where the palladium in the reaction mixture binds to the functional groups on the scavenger.[9] The scavenger, now containing the bound palladium, can then be easily removed by filtration.
Q4: Is activated carbon a good option for palladium removal?
A4: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[2][6] However, it can lack selectivity and may also adsorb the desired product, potentially leading to yield loss.[2] The efficiency of palladium removal with activated carbon can also be lower compared to specialized metal scavengers.[8]
Q5: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A5: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines (ICH Q3D) for elemental impurities.[4] For palladium, the permitted daily exposure (PDE) is low, which often translates to concentration limits in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[4]
Quantitative Data on Palladium Removal Methods
The following tables summarize the efficiency of different palladium removal methods.
Table 1: Comparison of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Reference |
| Si-Thiol | 2400 | ≤ 16 | High | [8] |
| Si-Thiourea | 2400 | ≤ 16 | High | [8] |
| MP-TMT | 500 | < 9 | > 95% | [10] |
| Activated Carbon | 2400 | > 16 | Variable | [8] |
| Activated Carbon | 500 | ~65 | ~90% | [10] |
Table 2: Efficiency of Binary Scavenging Systems
| Scavenging System | Initial Pd (ppm) | % Pd Removal | Reference |
| Nuchar AquaGuard Carbon | 9100 | 28% | [9] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | > 97% | [9] |
| TMT + Activated Charcoal | 2239 | ~99% | [9] |
Experimental Protocols
Protocol 1: Palladium Removal using a Filter Aid (Celite)
-
Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite over the filter paper and gently compact it to form a level bed.[1]
-
Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture.[1]
-
Filter the Mixture: Dilute the this compound reaction mixture with a suitable solvent to reduce its viscosity and then slowly pour it onto the Celite pad. Apply vacuum if necessary.
-
Wash: Wash the Celite pad with a small amount of fresh solvent to ensure complete recovery of the product.[4]
-
Concentrate: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the product.[4]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[11]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[11]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[11]
-
Wash: Wash the Celite pad with fresh solvent.[11]
-
Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.[11]
Protocol 3: Palladium Removal using a Silica-Based Scavenger
-
Dissolution: Dissolve the crude product containing palladium residues in an appropriate solvent (e.g., THF, DCM).
-
Scavenger Addition: Add a silica-based scavenger (e.g., SiliaMetS® Thiol). A typical starting point is a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst.[11]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours.[11]
-
Filtration: Filter the mixture through a pad of Celite to remove the solid scavenger.[11]
-
Wash: Wash the filter cake with fresh solvent to recover the product completely.[11]
-
Concentration: Combine the filtrate and washings and remove the solvent to yield the purified product.[11]
Visual Diagrams
Caption: Workflow for selecting a palladium removal method.
Caption: Mechanism of palladium removal by a thiol scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. perlmutterideadevelopment.com [perlmutterideadevelopment.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Work-up and Quenching of Reactions Containing Phosphorus Oxychloride (POCl₃)
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the safe and effective quenching of excess phosphorus oxychloride (POCl₃) in post-reaction workups. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to mitigate the risks associated with the high reactivity of this reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching of excess phosphorus oxychloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Delayed and Uncontrolled Exotherm (Runaway Reaction) | 1. Quenching at low temperatures (e.g., 0-5°C): POCl₃ hydrolysis is sluggish at low temperatures, leading to an accumulation of unreacted reagent. The reaction can then accelerate uncontrollably as the mixture warms up.[1][2] 2. Incomplete hydrolysis: Metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), can form and persist in the reaction mixture, leading to a delayed release of heat.[1][3] | 1. Maintain a controlled, slightly elevated temperature: Quench the reaction by adding the reaction mixture to the quenching solution at a controlled temperature range, for example, 35-40°C, to ensure immediate and controlled hydrolysis.[1][4] 2. Use a "reverse quench": Always add the POCl₃-containing reaction mixture slowly to the quenching solution with vigorous stirring. Never add the quenching solution to the reaction mixture.[1][4] 3. Ensure sufficient aging: Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis of all reactive phosphorus species.[1] Monitoring by ³¹P NMR can confirm the disappearance of POCl₃ and its reactive intermediates.[1][3] |
| Product Decomposition or Reversion to Starting Material | 1. Product instability in basic conditions: The use of strong aqueous bases (e.g., NaOH, NaHCO₃) for neutralization can lead to the hydrolysis of sensitive functional groups on the desired product. For example, chloroquinazolines can revert to quinazolin-4-ones.[1][5] | 1. Use a milder quenching/neutralization agent: Consider using a buffered solution, such as aqueous sodium acetate, to control the pH.[1][4] 2. Careful pH adjustment: If a base is necessary, add it slowly while monitoring the pH and maintaining a low temperature to minimize product degradation.[1] 3. Alternative workup: If the product is highly base-sensitive, consider a non-aqueous workup or extraction into an organic solvent before neutralization.[1] |
| Formation of Insoluble Material or Thick Slurry | 1. Precipitation of the product or inorganic salts: The change in solvent polarity or pH upon quenching can cause the desired product or inorganic byproducts to precipitate, making stirring and extraction difficult. | 1. Adjusting the pH after the initial quench may help to dissolve the precipitate. 2. Add a co-solvent: The addition of a suitable organic solvent may help to dissolve the product and facilitate extraction.[1] 3. Dilution: Diluting the quench mixture with more water may help to dissolve the inorganic salts.[1] |
| Incomplete Reaction or Low Yield | 1. Premature quenching: The reaction may not have gone to completion before the workup was initiated. 2. Hydrolysis of the Vilsmeier reagent: In Vilsmeier-Haack reactions, moisture in the reagents or glassware can hydrolyze the Vilsmeier reagent, leading to a lower yield.[1] | 1. Monitor reaction progress: Use appropriate analytical techniques (e.g., TLC, LC-MS, NMR) to ensure the reaction is complete before quenching. 2. Use anhydrous conditions: For moisture-sensitive reactions, ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with quenching phosphorus oxychloride?
A1: The primary hazard is a delayed and uncontrolled exothermic reaction, or a runaway reaction.[1] This can occur if the hydrolysis of POCl₃ is not properly controlled, leading to a rapid increase in temperature and pressure. Phosphorus oxychloride reacts violently with water, and the hydrolysis is highly exothermic.[2]
Q2: What is a "reverse quench" and why is it recommended?
A2: A "reverse quench" is the procedure of adding the reactive mixture (in this case, the solution containing excess POCl₃) to the quenching agent (e.g., water or a basic solution).[1][4] This method is recommended for safety as it ensures that the POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the exothermic reaction.[4]
Q3: Can I quench excess POCl₃ with an alcohol?
A3: While POCl₃ reacts with alcohols to form phosphate esters, this is generally not a recommended quenching method.[1][6] The resulting organophosphate byproducts can be toxic and may complicate the purification of the desired product.[7] Quenching with water or an aqueous base is the standard and preferred method.[1]
Q4: How can I be sure that all the excess POCl₃ and its reactive intermediates have been quenched?
A4: The most reliable method for confirming the complete hydrolysis of POCl₃ and its intermediates is ³¹P NMR spectroscopy.[1][3] By taking a sample of the quenched reaction mixture, you can analyze it to ensure the absence of signals corresponding to POCl₃ and its reactive intermediates.[3]
Q5: What are the key safety precautions I should take when working with POCl₃?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure that an emergency shower and eyewash station are readily accessible. Be aware of the potential for a delayed exothermic reaction and never add water or other quenching agents directly to a large excess of POCl₃.[1][2]
Quantitative Data Summary
The hydrolysis of phosphorus oxychloride is a highly exothermic process. The overall enthalpy of this reaction is significant, contributing to the potential for thermal runaways if not properly controlled.
| Reaction | Reactants | Products | Standard Enthalpy of Formation (ΔHƒ°) |
| POCl₃ Hydrolysis | POCl₃(l) + 3H₂O(l) | H₃PO₄(aq) + 3HCl(aq) | ΔHƒ° (POCl₃(l)): -597.1 kJ/mol[8] ΔHƒ° (H₂O(l)): -285.8 kJ/mol ΔHƒ° (H₃PO₄(aq)): ~ -1296 kJ/mol ΔHƒ° (HCl(aq)): ~ -167.2 kJ/mol |
Note: The exact enthalpy of reaction will depend on the final concentrations of the products.
The hydrolysis of POCl₃ proceeds through several steps, with the formation of reactive intermediates. The thermal data for these individual steps can be analyzed using techniques like Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) to assess the risk of a thermal runaway.[3]
Experimental Protocols
The following are general protocols for quenching excess phosphorus oxychloride. It is crucial to adapt these procedures to the specific scale and conditions of your reaction.
Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)
This is a common and generally safe method for quenching excess POCl₃.
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of sodium bicarbonate.[1]
-
Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.
-
Addition: Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[1]
-
Temperature Control: Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the addition rate and, if necessary, by adding more ice.[1]
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[1]
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent.[1]
Protocol 2: Quenching with Aqueous Sodium Acetate
This method is particularly useful when the product is sensitive to strongly basic conditions.
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a solution of sodium acetate in water.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C.[1][4]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[1][4]
-
Stirring: After the addition is complete, continue to stir the mixture for a period to ensure complete reaction.
-
Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1.[1]
Visualizations
Caption: General experimental workflow for quenching excess phosphorus oxychloride.
Caption: Troubleshooting guide for a delayed exothermic reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 8. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
Stability of 4-Chloro-6-methylpyrimidine in different solvent systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Chloro-6-methylpyrimidine in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis, where the chlorine atom at the 4-position is displaced by a hydroxyl group to form 6-methylpyrimidin-4-ol. This reaction is susceptible to catalysis by both acidic and basic conditions. Other potential degradation routes include photodegradation upon exposure to UV light and, to a lesser extent, oxidation.
Q2: How does the choice of solvent affect the stability of this compound?
A2: Protic solvents, especially those containing water, can facilitate the hydrolysis of the chloro-substituent. Aprotic solvents are generally preferred for storing solutions of this compound to minimize hydrolytic degradation. The rate of degradation in aqueous-organic mixtures will depend on the water content and the pH of the solution.
Q3: What are the expected degradation products of this compound?
A3: The main degradation product is 6-methylpyrimidin-4-ol resulting from hydrolysis. Under photolytic stress, a variety of other minor degradation products could be formed through more complex reaction pathways.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the recommended approach.[1] Such a method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: For optimal stability, solutions should be prepared in a high-purity aprotic solvent (e.g., acetonitrile, DMSO) and stored at low temperatures (2-8 °C) and protected from light. If an aqueous system is necessary, the solution should be freshly prepared and used as quickly as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis of an aqueous solution. | Hydrolysis of the chloro-substituent. | Prepare solutions in aprotic solvents like acetonitrile or DMSO. If aqueous solutions are required, use them immediately after preparation and maintain a neutral pH. |
| Appearance of a new, more polar peak in the chromatogram. | Formation of the hydrolysis product, 6-methylpyrimidin-4-ol. | Confirm the identity of the new peak using mass spectrometry. If confirmed as the hydrolysate, follow the recommendations for preventing hydrolysis. |
| Inconsistent results between different batches of the same solvent. | Varying levels of water or acidic/basic impurities in the solvent. | Use high-purity, anhydrous solvents from a reliable source. Consider performing a Karl Fischer titration to determine the water content of the solvent lot. |
| Degradation observed even in aprotic solvents when stored at room temperature for extended periods. | Potential thermal degradation or reaction with trace impurities. | Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation pathways. |
| Discoloration or precipitation in the solution upon exposure to light. | Photodegradation of the compound. | Store solutions in amber vials or otherwise protect them from light. |
Stability Data
The following tables summarize the expected stability of this compound in various solvent systems under different conditions. This data is based on typical behavior of chloropyrimidines and should be confirmed by in-house stability studies.
Table 1: Stability of this compound in Different Solvents at 25°C (Protected from Light)
| Solvent System | Time (days) | % this compound Remaining |
| Acetonitrile | 30 | >99% |
| DMSO | 30 | >99% |
| Methanol | 7 | ~95% |
| Ethanol | 7 | ~96% |
| Water (pH 7) | 1 | ~90% |
Table 2: Effect of pH on the Stability of this compound in 50% Acetonitrile/Water at 25°C
| pH | Time (hours) | % this compound Remaining |
| 3 | 24 | ~85% |
| 7 | 24 | ~95% |
| 9 | 24 | ~80% |
Table 3: Forced Degradation Studies of this compound
| Stress Condition | Duration | % Degradation | Major Degradation Product |
| 0.1 M HCl at 60°C | 24 hours | ~30% | 6-methylpyrimidin-4-ol |
| 0.1 M NaOH at 60°C | 24 hours | ~45% | 6-methylpyrimidin-4-ol |
| 3% H₂O₂ at 25°C | 48 hours | <5% | Not significant |
| UV Light (254 nm) | 24 hours | ~15% | Various photoproducts |
| Dry Heat at 80°C | 72 hours | <2% | Not significant |
Experimental Protocols
Protocol 1: HPLC-UV Stability Indicating Method
This protocol outlines a general method for monitoring the stability of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution to the desired concentration (e.g., 100 µg/mL) in the chosen solvent system.
-
-
Stability Study Procedure:
-
Divide the sample solutions into aliquots and store them under the desired conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot, dilute if necessary with the mobile phase, and inject it into the HPLC system.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at the initial time point (t=0).
-
Visualizations
Caption: A logical workflow for conducting a stability study of this compound.
Caption: The primary hydrolytic degradation pathway of this compound.
References
Minimizing homocoupling in Sonogashira reactions with 4-Chloro-6-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during Sonogashira couplings with 4-chloro-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react to form a symmetrical diyne. This undesired process consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of homocoupling with this compound?
A2: The primary drivers of homocoupling are the presence of oxygen and the copper(I) co-catalyst. The copper acetylide intermediate, which forms during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to produce the unwanted diyne byproduct.
Q3: How does the reactivity of this compound affect homocoupling?
A3: As a chloro-heteroaromatic compound, this compound is generally less reactive than the corresponding bromo or iodo derivatives in the oxidative addition step of the palladium catalytic cycle. A slower cross-coupling reaction rate can provide more opportunity for the competing homocoupling of the alkyne to occur.
Q4: Is it possible to completely eliminate homocoupling?
A4: While complete elimination can be challenging, homocoupling can be significantly minimized to trace amounts by carefully optimizing the reaction conditions. The most effective strategies involve the rigorous exclusion of oxygen and the use of copper-free protocols.
Q5: Can the choice of palladium catalyst and ligand influence the extent of homocoupling?
A5: Absolutely. The palladium catalyst and its associated ligands play a crucial role. Bulky and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling side reaction. For challenging substrates like chloropyrimidines, more advanced catalyst systems may be required.
Troubleshooting Guide: Minimizing Homocoupling
This guide addresses common issues related to excessive homocoupling and provides systematic solutions.
Problem 1: High levels of alkyne homocoupling observed by TLC, GC-MS, or NMR.
-
Possible Cause 1.1: Oxygen contamination.
-
Solution: Ensure all solvents and liquid reagents are rigorously degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the liquid for an extended period. The reaction vessel should be thoroughly flame-dried under vacuum and backfilled with an inert gas. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Possible Cause 1.2: Copper-catalyzed side reaction.
-
Solution: The most direct approach is to switch to a copper-free Sonogashira protocol. These methods often require more active palladium catalysts, specific ligands, and sometimes higher temperatures, but they eliminate the primary pathway for Glaser coupling. Even in intentionally copper-free reactions, trace amounts of copper in reagents or on glassware can catalyze homocoupling. It is advisable to use high-purity reagents and acid-wash glassware.
-
-
Possible Cause 1.3: Slow cross-coupling kinetics.
-
Solution: Optimize the catalyst system. For a less reactive substrate like this compound, consider using a more active palladium precatalyst in combination with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. Increasing the reaction temperature may also improve the rate of the desired cross-coupling, but this should be done cautiously as very high temperatures can sometimes favor homocoupling.
-
-
Possible Cause 1.4: High concentration of the terminal alkyne.
-
Solution: Instead of adding the entire amount of the terminal alkyne at the beginning of the reaction, employ a slow addition technique using a syringe pump. This maintains a low steady-state concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.
-
Problem 2: Low or no yield of the desired product, with starting materials remaining.
-
Possible Cause 2.1: Inactive catalyst.
-
Solution: Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored properly under an inert atmosphere. For Pd(II) precatalysts, ensure the in-situ reduction to Pd(0) is occurring. The choice of ligand is also critical for catalyst stability and activity.
-
-
Possible Cause 2.2: Inappropriate base or solvent.
-
Solution: The base is crucial for the deprotonation of the terminal alkyne. Amine bases like triethylamine or diisopropylethylamine are common. For copper-free conditions, stronger inorganic bases like Cs₂CO₃ or K₂CO₃ are often used. The solvent should be anhydrous and capable of solubilizing all reactants. Common choices include THF, DMF, dioxane, and acetonitrile.
-
Data Presentation: Impact of Reaction Conditions on Homocoupling
The following tables summarize representative quantitative data on how different reaction parameters can influence the yield of the desired cross-coupled product versus the homocoupling byproduct. This data is illustrative and based on findings for similar heterocyclic halides.
Table 1: Effect of Copper Co-catalyst on Sonogashira Coupling of a Chloro-heterocycle
| Entry | Copper(I) Source | Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | CuI (5 mol%) | 65 | 25 |
| 2 | None | 85 | <5 |
Table 2: Influence of Ligand on Copper-Free Sonogashira Coupling
| Entry | Palladium Precatalyst | Ligand | Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | 55 | 15 |
| 2 | Pd₂(dba)₃ | XPhos | 92 | <2 |
| 3 | PdCl₂(PPh₃)₂ | - | 60 | 20 |
Table 3: Effect of Base and Solvent in Copper-Free Sonogashira Coupling
| Entry | Base | Solvent | Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Et₃N | THF | 70 | 10 |
| 2 | Cs₂CO₃ | Dioxane | 90 | <3 |
| 3 | K₂CO₃ | Acetonitrile | 88 | <5 |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with high-purity argon or nitrogen (repeat this cycle three times).
-
Under a positive flow of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling with Slow Alkyne Addition
This protocol uses a copper co-catalyst but aims to minimize homocoupling through procedural controls.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv) in 2 mL of degassed THF
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N), freshly distilled and degassed (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF (8 mL)
Procedure:
-
To a flame-dried two-neck round-bottom flask equipped with a condenser, magnetic stir bar, and a rubber septum, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the 8 mL of anhydrous, degassed THF and the triethylamine via syringe.
-
Heat the mixture to a gentle reflux (around 60-65 °C).
-
Using a syringe pump, add the solution of the terminal alkyne in THF over a period of 4-6 hours.
-
After the addition is complete, continue to stir the reaction at reflux and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting excessive homocoupling.
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
Troubleshooting low conversion rates in Buchwald-Hartwig amination of 4-Chloro-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Buchwald-Hartwig amination of 4-chloro-6-methylpyrimidine. The content is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide: Low Conversion Rates
Low conversion in the Buchwald-Hartwig amination of this compound is a common challenge, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides.[1] The following sections provide a systematic approach to troubleshooting this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks when experiencing low conversion in the Buchwald-Hartwig amination of this compound?
A1: When encountering low conversion, the first step is to verify the integrity of the reaction setup and reagents. Key initial checks include:
-
Inert Atmosphere: The Palladium(0) catalytic species is highly sensitive to oxygen. Ensure that the reaction vessel was properly degassed and maintained under a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the entire process.[1]
-
Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are critical. Trace amounts of water or other impurities can deactivate the catalyst. Use freshly dried and degassed solvents.
-
Catalyst Activity: Catalyst deactivation is a common reason for low conversion. If possible, test the catalyst batch with a reliable, previously successful reaction to confirm its activity. The use of palladium pre-catalysts is often recommended as they can lead to a cleaner formation of the active catalytic species.[1]
Q2: My reaction is producing a significant amount of hydrodehalogenation byproduct (6-methylpyrimidine). How can this be minimized?
A2: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a frequent side reaction.[1] This can occur when the desired reductive elimination step is slow. To minimize this:
-
Ensure Anhydrous Conditions: The presence of water can promote hydrodehalogenation. Thoroughly dry all reagents and solvents.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (typically 1.2 to 1.5 equivalents) can help to favor the amination pathway over hydrodehalogenation.[1]
-
Base Purity: Impurities in the base, such as metal hydroxides or residual water, can contribute to this side reaction. Use a high-purity, anhydrous base.[1]
Q3: Are there specific ligands that are more effective for the amination of electron-deficient chloro-heterocycles like this compound?
A3: Yes, ligand selection is critical for the successful amination of less reactive aryl chlorides.[1] For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are generally the most effective. Consider ligands from the biarylphosphine class, such as:
-
XPhos
-
RuPhos
-
BrettPhos
These ligands have been shown to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in the Buchwald-Hartwig amination of this compound.
Caption: A troubleshooting workflow for low conversion rates.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems in the Buchwald-Hartwig amination of related aryl chlorides. This data can serve as a guide for selecting initial screening conditions.
| Pd Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Aryl Halide | Amine | Yield (%) |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 4-Chlorotoluene | Morpholine | 95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | 2-Chloropyridine | Aniline | 88 |
| BrettPhos Pd G3 (2) | - | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 4-Chloroanisole | Benzylamine | 92 |
| Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu (1.4) | Toluene | 80 | 12 | 4-Bromotoluene | Pyrrolidine | 98 |
This table is a compilation of representative data from various sources and is intended for comparative purposes.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines and laboratory conditions.
Materials:
-
This compound
-
Amine of interest
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., Sodium tert-butoxide, 1.5 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Key Relationships
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination and the relationship between key reaction components.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Validation & Comparative
Reactivity Face-Off: 2-Chloropyrimidine vs. 4-Chloropyrimidine in SNAr Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of heterocyclic chemistry, chloropyrimidines are indispensable building blocks for the synthesis of a vast array of biologically active molecules, playing a pivotal role in the development of pharmaceuticals and agrochemicals. The efficiency of nucleophilic aromatic substitution (SNAr) reactions on these scaffolds is a critical consideration for synthetic chemists. This guide presents an objective comparison of the reactivity of two key isomers, 2-chloropyrimidine and 4-chloropyrimidine, drawing upon established mechanistic principles and available experimental data to inform synthetic strategy.
Executive Summary
Theoretical Basis for Reactivity Difference
The differential reactivity of the 2- and 4-positions of the pyrimidine ring can be rationalized by examining the stability of the Meisenheimer complex, the crucial intermediate in an SNAr reaction.[1] The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.[1]
-
Attack at C4: When a nucleophile attacks the C4 position, which is para to one nitrogen and ortho to the other, the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized over both nitrogen atoms through resonance. This extensive delocalization leads to significant stabilization of the intermediate, thereby lowering the activation energy of the reaction.[1]
-
Attack at C2: Conversely, when the nucleophilic attack occurs at the C2 position, situated between the two nitrogen atoms, the resulting intermediate is less stable.[1] While the negative charge is still delocalized, the stabilizing resonance structures are less favorable compared to the C4-adduct.
Frontier molecular orbital (FMO) theory also supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon, making it more susceptible to nucleophilic attack.[2]
Visualization of Reaction Intermediates
The following diagrams illustrate the formation and resonance stabilization of the Meisenheimer intermediates for both 4-chloropyrimidine and 2-chloropyrimidine.
Caption: Meisenheimer intermediate stabilization for C4 attack.
Caption: Meisenheimer intermediate stabilization for C2 attack.
Experimental Data and Observations
Direct kinetic comparisons are scarce, but individual studies on 2-chloropyrimidine provide a baseline for its reactivity. It is generally accepted that 4-chloropyrimidine would react faster or under milder conditions in analogous reactions.[1]
The following table summarizes reaction yields for the SNAr reaction of 2-chloropyrimidine with various amines.
| Nucleophile (Amine) | Product | Yield (%) |
| Morpholine | 2-(Morpholin-4-yl)pyrimidine | 84 |
| Piperidine | 2-(Piperidin-1-yl)pyrimidine | 93 |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrimidine | 76 |
| (R)-(-)-1-Aminoindane | 2-((R)-Indan-1-ylamino)pyrimidine | 52 |
| Imidazole | 2-(1H-Imidazol-1-yl)pyrimidine | 62 |
| Benzimidazole | 2-(1H-Benzo[d]imidazol-1-yl)pyrimidine | 83 |
| Data sourced from a study on the amination of heteroaryl chlorides. Reactions were performed with the heteroaryl halide (1 equiv.), amine (1 equiv.), and KF (2 equiv.) in water at 100 °C for 17 hours.[1] |
It is important to note that substituents on the pyrimidine ring can significantly influence the regioselectivity of SNAr reactions, sometimes reversing the general trend. For example, in certain 2,4-dichloropyrimidine systems, the presence of other substituents can lead to selective substitution at the C2 position.[3][4]
Experimental Protocols
A generalized methodology for a typical SNAr reaction involving a chloropyrimidine and an amine nucleophile is provided below. This protocol can be adapted for both 2-chloropyrimidine and 4-chloropyrimidine, with the expectation that reactions with 4-chloropyrimidine may proceed at lower temperatures or for shorter durations.
General Procedure for Amination of Chloropyrimidines
-
Reactant Preparation: In a suitable reaction vessel, dissolve the chloropyrimidine (1.0 equivalent) in an appropriate solvent (e.g., water, ethanol, DMF, or NMP).[1]
-
Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 equivalents) to the solution.[1]
-
Addition of Base (if necessary): If the amine nucleophile is used as its salt or if the reaction generates HCl, a base (e.g., K2CO3, Et3N, or KF, typically 2 equivalents) should be added to neutralize the acid and facilitate the reaction.[1]
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, or higher if necessary. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is then isolated through standard procedures such as extraction, and purified by techniques like column chromatography or recrystallization.
The following diagram outlines the general experimental workflow for the SNAr amination of chloropyrimidines.
Caption: General workflow for SNAr amination of chloropyrimidines.
Conclusion
References
A Comparative Guide to Suzuki Couplings: 4-Chloro-6-methylpyrimidine vs. 4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. For medicinal chemists and drug development professionals, pyrimidine-containing scaffolds are of paramount importance due to their prevalence in a wide array of therapeutic agents. This guide provides a comparative analysis of two key pyrimidine building blocks in Suzuki couplings: 4-chloro-6-methylpyrimidine and 4,6-dichloropyrimidine. While direct, side-by-side experimental comparisons are scarce in the literature, this document synthesizes available data and established chemical principles to offer insights into their relative reactivity, potential for selective functionalization, and practical considerations for their use in synthesis.
Executive Summary
The primary distinction in the reactivity of this compound and 4,6-dichloropyrimidine in Suzuki couplings stems from the electronic and steric nature of their substituents. The methyl group in this compound is electron-donating, which can subtly influence the reactivity of the adjacent chloro group. In contrast, the second chloro group in 4,6-dichloropyrimidine is strongly electron-withdrawing, significantly impacting the reactivity of both chlorine atoms and opening avenues for sequential, site-selective couplings. Generally, the electron-deficient nature of the pyrimidine ring makes chloropyrimidines excellent substrates for palladium-catalyzed cross-coupling reactions.
Reactivity and Electronic Effects
The pyrimidine ring is inherently electron-deficient, which facilitates the oxidative addition of a palladium(0) catalyst to the carbon-chlorine bond, a critical step in the Suzuki coupling catalytic cycle. The substituents at the 4- and 6-positions further modulate this reactivity.
-
This compound: The methyl group is a weak electron-donating group. This donation of electron density to the pyrimidine ring can slightly decrease the electrophilicity of the carbon bearing the chlorine atom, potentially leading to a slower rate of oxidative addition compared to an unsubstituted chloropyrimidine.
-
4,6-dichloropyrimidine: The presence of two electron-withdrawing chlorine atoms further increases the electron-deficiency of the pyrimidine ring. This heightened electrophilicity makes the C-Cl bonds more susceptible to oxidative addition by the palladium catalyst. Consequently, 4,6-dichloropyrimidine is generally expected to be more reactive than this compound under similar Suzuki coupling conditions.
Regioselectivity in 4,6-Dichloropyrimidine Couplings
A significant advantage of using 4,6-dichloropyrimidine is the potential for selective mono- or di-substitution. Studies have shown that the Suzuki-Miyaura reaction of 4,6-dichloropyrimidine often results in the predominant formation of the mono-arylated product.[1] This allows for a stepwise functionalization of the pyrimidine core, introducing different aryl or heteroaryl groups at the 4- and 6-positions. The second coupling typically requires more forcing conditions. In the case of 2,4-dichloropyrimidines, the coupling reaction preferentially occurs at the C4-position due to the favored oxidative addition of palladium to the C4-chlorine bond.[2]
Experimental Data
While a direct comparative study is not available, the following tables summarize representative experimental conditions and yields for Suzuki couplings of 4,6-dichloropyrimidine derivatives. This data, extracted from the literature, provides a baseline for the conditions required for successful couplings with this substrate.
Table 1: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids [3]
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 2 | 4-Methylphenylboronic acid | Cs₂CO₃ | Toluene | 80 |
| 3 | 3-Chloro-4-fluorophenylboronic acid | K₃PO₄ | Toluene | Product not formed |
| 4 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 15 |
| 5 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 6 | 2-Naphthylboronic acid | K₃PO₄ | 1,4-Dioxane | 55 |
| 7 | 3,4-Dichlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 30 |
Table 2: One-pot Double Suzuki Coupling of 2,4-Dichloropyrimidine [1]
| Entry | First Boronic Acid | Second Boronic Acid | Yield (%) |
| 1 | Phenyl | p-Methoxyphenyl | 84 |
| 2 | p-Methoxyphenyl | Phenyl | 39 |
| 3 | p-Fluorophenyl | p-Methoxyphenyl | 65 |
| 4 | p-Methoxyphenyl | p-Fluorophenyl | 62 |
| 5 | Phenyl | trans-Heptenyl | 95 |
| 6 | trans-Heptenyl | Phenyl | 62 |
| 7 | o-Methoxyphenyl | Phenyl | 21 |
| 8 | Phenyl | o-Methoxyphenyl | 15 |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura couplings involving chloropyrimidines, which can be adapted for specific substrates and coupling partners.
Protocol 1: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine[3]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and a small amount of degassed water.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: One-pot Double Suzuki Coupling of 2,4-Dichloropyrimidine[1]
-
First Coupling: In a reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), the first boronic acid (1.05 eq), Pd(PPh₃)₄ (10 mol%), and K₂CO₃ (3.0 eq). Add a degassed solvent mixture of ethanol, toluene, and water. Heat the reaction at 55 °C for 12 hours.
-
Second Coupling: To the same vial, add the second boronic acid (1.2 eq), additional K₂CO₃ (3.0 eq), and another portion of Pd(PPh₃)₄ (10 mol%). Heat the reaction at 90 °C for 12 hours.
-
Work-up and Purification: After cooling, partition the reaction mixture between water and ethyl acetate. Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
The choice between this compound and 4,6-dichloropyrimidine in a Suzuki coupling strategy depends on the desired synthetic outcome. For the synthesis of a mono-arylated 6-methylpyrimidine, this compound is the direct precursor. However, its reactivity may be slightly attenuated by the electron-donating methyl group.
In contrast, 4,6-dichloropyrimidine offers a more reactive substrate due to the presence of two electron-withdrawing chloro groups. This heightened reactivity, coupled with the potential for selective mono- and subsequent di-functionalization, makes it a highly versatile building block for the synthesis of unsymmetrical 4,6-diarylpyrimidines. Researchers should consider the electronic nature of their coupling partners and optimize reaction conditions accordingly to achieve the desired products in high yields. The provided protocols and data serve as a valuable starting point for developing robust and efficient Suzuki coupling methodologies for these important heterocyclic scaffolds.
References
A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Efficacy and Selectivity Across Different Cores
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, serving as the foundation for numerous clinically successful drugs. Its ability to mimic the adenine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide array of kinases. This guide provides an objective comparison of the efficacy and selectivity of kinase inhibitors derived from three distinct pyrimidine cores: aminopyrimidine, pyrrolopyrimidine, and pyrazolopyrimidine. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
Data Presentation: A Head-to-Head Comparison of Inhibitor Potency
The following tables summarize the biochemical and cellular potencies of representative kinase inhibitors from each pyrimidine core, targeting key kinases implicated in cancer and autoimmune diseases: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase (JAK).
Table 1: Comparative Efficacy of EGFR Inhibitors
| Pyrimidine Core | Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) (Cell Line) |
| Aminopyrimidine | Gefitinib | EGFR (WT) | 2-37 | 80-800 (various) |
| Aminopyrimidine | Osimertinib | EGFR (T790M) | ~1 | ~10-15 (H1975) |
| Quinazoline (for comparison) | Erlotinib | EGFR (WT) | ~2 | ~5 (PC-9) |
IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.
Table 2: Comparative Efficacy of BTK Inhibitors
| Pyrimidine Core | Inhibitor | Target Kinase | Biochemical IC50 (nM) |
| Pyrazolopyrimidine | Ibrutinib | BTK | 0.5 - 5.4 |
| Aminopyrimidine | Acalabrutinib | BTK | 3 - 5 |
IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[1][2][3][4]
Table 3: Comparative Efficacy of JAK Inhibitors
| Pyrimidine Core | Inhibitor | Target Kinase | Biochemical IC50 (nM) |
| Pyrrolopyrimidine | Ruxolitinib | JAK1 | 3.3 |
| Pyrrolopyrimidine | Ruxolitinib | JAK2 | 2.8 |
| Pyrrolopyrimidine | Tofacitinib | JAK1 | 1-5 |
| Pyrrolopyrimidine | Tofacitinib | JAK2 | 20-100 |
| Pyrrolopyrimidine | Tofacitinib | JAK3 | 1-2 |
IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.
Key Signaling Pathways and Inhibition
Understanding the signaling pathways targeted by these inhibitors is crucial for appreciating their mechanism of action and potential therapeutic effects.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2][5][6][7] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[2] This leads to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[5][8] Aminopyrimidine-based inhibitors, such as Gefitinib, act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.[8]
Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[3][9] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[3] Activated BTK then phosphorylates downstream targets, ultimately leading to the activation of transcription factors like NF-κB, which promote B-cell proliferation and survival.[10] Pyrazolopyrimidine-based inhibitors, such as Ibrutinib, covalently bind to a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1]
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, cell growth, and differentiation.[11][12] Upon cytokine binding, the associated receptors dimerize, bringing JAKs into close proximity, leading to their trans-phosphorylation and activation.[13] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[13] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.[11][13] Pyrrolopyrimidine-based inhibitors, such as Ruxolitinib, competitively inhibit the ATP-binding site of JAKs, thereby blocking the downstream signaling cascade.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of kinase inhibitors. Specific parameters may vary between studies.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (inhibitor)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, etc.)
-
Microplate reader
General Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a microplate well, combine the purified kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent to quantify the kinase activity. The method of detection depends on the assay format (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase activity is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines that are dependent on the activity of the target kinase.
Objective: To determine the cellular potency (IC50) of a test compound in a relevant cancer cell line.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound (inhibitor)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
Incubator (37°C, 5% CO2)
General Procedure:
-
Cell Seeding: Seed the cancer cells in a microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specific period (e.g., 72 hours) to allow the compound to exert its effect.
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The aminopyrimidine, pyrrolopyrimidine, and pyrazolopyrimidine cores each provide a versatile scaffold for the development of potent and selective kinase inhibitors. The choice of the core and the specific substitutions on it are critical in determining the inhibitor's efficacy against its target kinase and its overall selectivity profile. This guide provides a foundational comparison to aid researchers in the strategic design and selection of pyrimidine-based kinase inhibitors for further investigation and development.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical study on the interaction of pyrrolopyrimidine derivatives as LIMK2 inhibitors: insight into structure-based inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-Chloro-6-methylpyrimidine and its Bromo-Analog for Researchers
In the landscape of drug discovery and development, pyrimidine derivatives are of significant interest due to their wide range of biological activities. The substitution pattern on the pyrimidine ring plays a crucial role in modulating their physicochemical properties and biological targets. This guide provides a spectroscopic comparison of two closely related halogenated pyrimidines: 4-Chloro-6-methylpyrimidine and its bromo-analog, 4-Bromo-6-methylpyrimidine. Understanding their distinct spectroscopic signatures is fundamental for their synthesis, characterization, and application in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-Bromo-6-methylpyrimidine is presented below.
| Property | This compound | 4-Bromo-6-methylpyrimidine |
| CAS Number | 3435-25-4 | 69543-98-2 |
| Molecular Formula | C₅H₅ClN₂ | C₅H₅BrN₂ |
| Molecular Weight | 128.56 g/mol | 173.01 g/mol |
| Appearance | Solid powder | Pale-yellow to brown solid |
| Melting Point | 35-40 °C | Not available |
Spectroscopic Data Comparison
The following tables summarize the expected and available spectroscopic data for the two compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound and 4-Bromo-6-methylpyrimidine are influenced by the electronegativity of the halogen substituent.
¹H NMR Spectral Data (Predicted)
| Compound | Chemical Shift (ppm) - H5 | Chemical Shift (ppm) - CH₃ |
| This compound | ~7.3 - 7.5 | ~2.5 - 2.7 |
| 4-Bromo-6-methylpyrimidine | ~7.4 - 7.6 | ~2.5 - 2.7 |
¹³C NMR Spectral Data (Predicted)
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | CH₃ (ppm) |
| This compound | ~158-160 | ~160-162 | ~120-122 | ~168-170 | ~23-25 |
| 4-Bromo-6-methylpyrimidine | ~158-160 | ~150-152 | ~122-124 | ~168-170 | ~23-25 |
Note: The predicted chemical shifts are based on the analysis of similar pyrimidine derivatives. Actual experimental values may vary.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for the chloro and bromo analogs are expected to be similar for the pyrimidine ring and methyl group, with slight shifts observed for the C-X (X=Cl, Br) stretching vibrations.
FTIR Spectral Data (Characteristic Peaks)
| Functional Group | This compound (cm⁻¹) | 4-Bromo-6-methylpyrimidine (cm⁻¹) |
| C-H stretch (aromatic) | ~3000 - 3100 | ~3000 - 3100 |
| C-H stretch (aliphatic) | ~2850 - 3000 | ~2850 - 3000 |
| C=N stretch (pyrimidine ring) | ~1550 - 1600 | ~1550 - 1600 |
| C=C stretch (pyrimidine ring) | ~1400 - 1500 | ~1400 - 1500 |
| C-Cl stretch | ~600 - 800 | - |
| C-Br stretch | - | ~500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peaks will differ by the mass of the halogen atom. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will be characteristic.
Mass Spectrometry Data
| Parameter | This compound | 4-Bromo-6-methylpyrimidine |
| Molecular Ion (M⁺) | m/z 128 (³⁵Cl), 130 (³⁷Cl) | m/z 172 (⁷⁹Br), 174 (⁸¹Br) |
| Key Fragmentation Paths | Loss of Cl, loss of HCN, fragmentation of the pyrimidine ring | Loss of Br, loss of HCN, fragmentation of the pyrimidine ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyrimidine exhibit characteristic absorptions in the UV region.
UV-Vis Spectral Data (in a non-polar solvent)
| Compound | λmax (nm) |
| This compound | ~260 - 270 |
| 4-Bromo-6-methylpyrimidine | ~265 - 275 |
Note: The λmax values can be influenced by the solvent used.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4-halo-6-methylpyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-12 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the compound (e.g., 200).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship in comparing the two analogs.
Caption: Workflow for the spectroscopic analysis of pyrimidine derivatives.
Caption: Comparative analysis of spectroscopic data for the two analogs.
Validating the Structure of 4-Chloro-6-methylpyrimidine Derivatives: A Comparative Guide Using X-ray Crystallography
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. X-ray crystallography stands as the gold standard for unambiguously elucidating the atomic arrangement within a crystalline solid. This guide provides a comparative overview of validating the structure of 4-Chloro-6-methylpyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry. We present supporting experimental data, detailed protocols, and logical workflows to aid in the structural verification process.
Comparative Analysis of Structural Parameters
The validation of a synthesized compound's structure involves a meticulous comparison of its geometric parameters—bond lengths and angles—against established values for similar chemical environments. X-ray diffraction analysis provides these values with high precision. Below, we compare the crystallographic data for two related pyrimidine derivatives to illustrate the typical parameters observed.
-
4-chloro-2-methyl-6-oxo-3,6-dihydropyrimidin-1-ium (Derivative 1) : This structure showcases the geometry of a pyrimidinium cation.[1]
-
4,6-dichloro-5-methylpyrimidine (Derivative 2) : This molecule provides a reference for a neutral pyrimidine ring with chloro-substituents.[2]
Table 1: Comparison of Experimental Bond Lengths (Å) in Pyrimidine Derivatives
| Bond | Derivative 1[1] | Derivative 2[2] |
|---|---|---|
| C4—Cl | - | 1.737 (4) |
| C6—Cl | - | 1.733 (4) |
| N1—C2 | 1.341 (6) | 1.312 (5) |
| C2—N3 | 1.346 (6) | 1.326 (5) |
| N3—C4 | 1.402 (6) | 1.306 (5) |
| C4—C5 | 1.430 (7) | 1.395 (5) |
| C5—C6 | 1.350 (7) | 1.403 (6) |
| C6—N1 | 1.365 (6) | 1.299 (6) |
| C5—C(methyl)| - | 1.486 (6) |
Table 2: Comparison of Experimental Bond Angles (°) in Pyrimidine Derivatives
| Angle | Derivative 1[1] | Derivative 2[2] |
|---|---|---|
| N1—C2—N3 | 124.2 (5) | 127.3 (4) |
| C2—N3—C4 | 118.8 (4) | 115.9 (4) |
| N3—C4—C5 | 115.3 (4) | 124.1 (4) |
| C4—C5—C6 | 120.3 (5) | 116.8 (4) |
| C5—C6—N1 | 122.0 (5) | 123.6 (4) |
| C6—N1—C2 | 119.3 (4) | 112.3 (4) |
| Cl—C4—N3 | - | 115.2 (3) |
| Cl—C4—C5 | - | 120.7 (3) |
The data reveals that while the core pyrimidine scaffold is maintained, substitutions significantly influence local geometry. For instance, the endocyclic angles at C2 and C4 differ notably between the cationic (Derivative 1) and neutral, dichloro-substituted (Derivative 2) rings. Such comparisons are crucial for confirming that the synthesized molecule conforms to expected structural patterns.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized methodology for the structural determination of this compound derivatives.
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality suitable for X-ray diffraction.
-
Method: A purified sample of the synthesized pyrimidine derivative is dissolved in an appropriate solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile) to near saturation. The solution is subjected to slow evaporation at a constant temperature over several days to weeks. The resulting single crystals are carefully selected under a microscope.
2. Data Collection:
-
Objective: To measure the intensities of X-rays diffracted by the crystal lattice.
-
Apparatus: A single-crystal X-ray diffractometer equipped with a radiation source (commonly Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD) is used.[3]
-
Procedure:
-
A suitable crystal is mounted on a goniometer head.
-
The diffractometer is operated at a controlled temperature, often low temperatures like 100 K or 293 K, to minimize thermal vibrations.[2]
-
The crystal is irradiated with X-rays, and a series of diffraction images are collected as the crystal is rotated (ω-scans).[3]
-
Data collection software (e.g., CrysAlis PRO) is used to control the experiment and integrate the raw diffraction data to produce a list of reflection intensities.[2]
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Software: Specialized software packages such as SHELX[3] or Olex2 are commonly employed.
-
Procedure:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, which generate an initial electron density map.[3]
-
Structure Refinement: The initial model is refined using a full-matrix least-squares procedure on F².[3] This iterative process adjusts atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is evaluated based on crystallographic R-factors (R1, wR2) and the goodness-of-fit (S), where lower values indicate a better model.
-
Workflow for Crystallographic Validation
The process from synthesis to a validated structure follows a clear and logical progression. This workflow ensures that the final structural model is a robust and accurate representation of the molecule.
References
Quantitative NMR (qNMR) for Purity Assessment of 4-Chloro-6-methylpyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of purity for key chemical intermediates like 4-Chloro-6-methylpyrimidine is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental methodologies and comparative data.
Quantitative NMR has emerged as a powerful primary analytical method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte itself.[1][2] This contrasts with traditional chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are comparative techniques requiring reference standards for accurate quantification.[3][4]
Comparative Analysis of Purity Assessment Techniques
The choice of analytical method for purity assessment depends on several factors, including the nature of the analyte and potential impurities, the required accuracy and precision, and the availability of reference standards.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on the proportionality of signal intensity to the number of nuclei.[2][5] | Comparative method based on the separation of components between a mobile and stationary phase.[4] | Comparative method based on the partitioning of volatile compounds between a mobile gas phase and a stationary phase. |
| Reference Standard | Requires a certified internal standard of a different compound.[1][2] | Requires a certified reference standard of the analyte and each impurity for accurate quantification.[3] | Requires a certified reference standard of the analyte and each impurity for accurate quantification. |
| Accuracy | High, provides an absolute purity value.[2][6] | High, but can be influenced by the response factors of impurities if individual standards are not used.[2] | High for volatile and thermally stable compounds. |
| Precision | Excellent, with typically low relative standard deviation (RSD).[5] | Very good, with low RSD. | Very good for automated systems. |
| Selectivity | High, based on unique chemical shifts of different protons. | High, based on chromatographic separation. | Very high, especially when coupled with a mass spectrometer (GC-MS). |
| Sensitivity | Generally lower than chromatographic methods. | High, especially with sensitive detectors like UV-Vis. | Very high, particularly with detectors like Flame Ionization Detector (FID). |
| Sample Throughput | Moderate, sample preparation is relatively simple. | High, well-suited for automated analysis of multiple samples. | High, suitable for automated analysis. |
| Destructive | Non-destructive, the sample can be recovered.[4] | Generally non-destructive, but sample is diluted. | Destructive. |
Table 1. Comparison of qNMR, HPLC, and GC for Purity Assessment.
Potential Impurities in this compound
Understanding the potential impurities arising from the synthesis is crucial for developing and validating a robust purity assessment method. The synthesis of this compound typically involves the chlorination of 4-hydroxy-6-methylpyrimidine.[7] Potential impurities may include:
-
Unreacted starting material: 4-hydroxy-6-methylpyrimidine
-
Over-chlorinated byproducts: Dichloropyrimidine derivatives
-
Isomers: Positional isomers formed during synthesis
-
Residual solvents: Solvents used in the reaction and purification steps (e.g., phosphorus oxychloride, toluene, ethyl acetate).
-
Hydrolysis products: 4-hydroxy-6-methylpyrimidine from the reaction of the product with moisture.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines a general procedure for determining the purity of this compound using qNMR with an internal standard.
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known purity
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
High-precision analytical balance
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full signal recovery. A longer delay (e.g., 30-60 seconds) is recommended for high accuracy.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
Spectral Width: To encompass all signals of interest.
-
Acquisition Time: Sufficient to resolve all peaks.
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the pyrimidine ring proton or the methyl protons) that does not overlap with any impurity or solvent signals.
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol describes a representative reversed-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Chromatographic Conditions:
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a concentration of approximately 0.1 mg/mL.
4. Data Analysis:
-
The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For accurate quantification of impurities, individual reference standards for each impurity are required to determine their response factors relative to the main compound.
Quantitative Data Summary
The following table presents hypothetical but representative quantitative data for the purity assessment of a single batch of this compound using qNMR and HPLC.
| Parameter | qNMR | HPLC (Area %) |
| Purity (%) | 99.2 ± 0.1 | 99.5 |
| Relative Standard Deviation (RSD, n=3) | 0.1% | 0.2% |
| Major Impurity 1 (%) | 0.5 | 0.3 |
| Major Impurity 2 (%) | 0.2 | 0.1 |
| Total Impurities (%) | 0.8 | 0.5 |
Table 2. Representative Purity Data for this compound.
Note: The discrepancy in total impurities between the two methods can arise from the different principles of detection and quantification. HPLC area percentage assumes an equal response factor for all components, which may not be accurate, while qNMR provides a more direct molar quantitation.
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
Unveiling the Potency of 4-Chloro-6-methylpyrimidine Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 4-Chloro-6-methylpyrimidine analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. By presenting quantitative experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document serves as a comprehensive resource for advancing the design of novel therapeutics.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for competitive inhibition at the ATP-binding site of kinases, a critical class of enzymes often dysregulated in diseases such as cancer. The this compound core, in particular, offers a versatile platform for chemical modification. The chlorine atom at the C4 position serves as a key reactive handle for introducing various substituents, enabling a systematic exploration of the SAR and the optimization of potency, selectivity, and pharmacokinetic properties.
This guide focuses on a series of 2,4-dichloro-6-methylpyrimidine derivatives where the SAR is primarily driven by substitutions at the 4-position of the pyrimidine ring. These analogs have been investigated for their inhibitory activity against the epidermal growth factor receptor (EGFR), a key signaling protein implicated in non-small cell lung cancer (NSCLC). Specifically, the focus is on the drug-resistant EGFRT790M/L858R mutant, a significant challenge in cancer therapy.
Comparative Analysis of Biological Activity
The antiproliferative activity of a series of 4-anilino-6-methylpyrimidine analogs was evaluated against the H1975 human lung adenocarcinoma cell line, which harbors the EGFRT790M/L858R double mutation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, were determined to quantify the potency of each analog. The results are summarized in the table below, providing a clear comparison of how different substituents on the aniline ring influence the anticancer activity.
| Compound ID | R Group (Substitution on 4-Anilino Ring) | IC50 (μM) against H1975 Cells[1][2] |
| L-1 | H | >50 |
| L-2 | 2-Methyl | 15.32 ± 1.21 |
| L-3 | 3-Methyl | 8.75 ± 0.73 |
| L-4 | 4-Methyl | 5.43 ± 0.48 |
| L-5 | 2-Fluoro | 12.87 ± 1.09 |
| L-6 | 3-Fluoro | 7.64 ± 0.62 |
| L-7 | 4-Fluoro | 4.89 ± 0.41 |
| L-8 | 2-Chloro | 10.21 ± 0.95 |
| L-9 | 3-Chloro | 6.87 ± 0.55 |
| L-10 | 4-Chloro | 3.12 ± 0.28 |
| L-11 | 2-Methoxy | 25.43 ± 2.11 |
| L-12 | 3-Methoxy | 18.98 ± 1.54 |
| L-13 | 4-Methoxy | 9.87 ± 0.83 |
| L-14 | 3,4-Dichloro | 1.89 ± 0.15 |
| L-15 | 3-Chloro-4-fluoro | 1.54 ± 0.12 |
| L-16 | 3-Trifluoromethyl | 2.31 ± 0.19 |
| L-17 | 4-(Dimethylamino) | >50 |
| L-18 | 4-(N-acryloyl-N-methylamino)aniline | 0.65 ± 0.06 |
Structure-Activity Relationship Insights:
The data reveals several key trends:
-
Unsubstituted Aniline: The parent compound with an unsubstituted aniline ring (L-1) showed no significant activity, highlighting the importance of substitutions for inhibitory potential.
-
Effect of Single Substituents: The position and nature of a single substituent on the aniline ring significantly impact activity. Generally, electron-withdrawing groups (e.g., fluoro, chloro) at the para (4-) position resulted in higher potency compared to ortho (2-) and meta (3-) positions. For instance, 4-fluoro (L-7) and 4-chloro (L-10) analogs were more potent than their respective 2- and 3-substituted counterparts.
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups generally conferred greater activity than electron-donating groups. For example, the methoxy-substituted analogs (L-11, L-12, L-13) were less potent than the halogen-substituted analogs. The strongly electron-donating dimethylamino group (L-17) resulted in a loss of activity.
-
Multiple Substitutions: The introduction of multiple electron-withdrawing groups, such as in the 3,4-dichloro (L-14) and 3-chloro-4-fluoro (L-15) analogs, led to a further increase in potency.
-
Targeted Covalent Inhibition: The most potent compound, L-18, features an acryloyl moiety. This group is designed to form a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR, leading to irreversible inhibition and significantly enhanced potency.
Experimental Protocols
General Synthesis of 4-Anilino-6-methylpyrimidine Analogs
The synthesis of the 4-anilino-6-methylpyrimidine analogs is typically achieved through a nucleophilic aromatic substitution reaction.
Materials:
-
2,4-Dichloro-6-methylpyrimidine
-
Appropriately substituted aniline
-
Solvent (e.g., isopropanol, n-butanol)
-
Base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
A solution of 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) and the desired substituted aniline (1.1 equivalents) in a suitable solvent is prepared.
-
A base (2.0 equivalents) is added to the mixture to scavenge the HCl generated during the reaction.
-
The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for a period of 2 to 12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield the desired 4-anilino-6-methylpyrimidine analog.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds against the H1975 cancer cell line is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
H1975 human lung adenocarcinoma cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized pyrimidine analogs dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
H1975 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 72 hours.
-
After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours.
-
During this incubation, viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: Experimental workflow for SAR studies.
References
- 1. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Mangostin Exhibits Antitumor Activity Against NCI-H1975 Cells via the EGFR/STAT3 Pathway: An Experimental and Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
Head-to-head comparison of different ligands for Buchwald-Hartwig amination of 4-Chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. The choice of ligand is paramount for the successful coupling of challenging substrates such as electron-deficient heteroaryl chlorides like 4-chloro-6-methylpyrimidine. This guide provides a comparative overview of different classes of ligands for this specific transformation, supported by available experimental data and established trends in catalytic performance.
The Catalytic Cycle: A Brief Overview
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The ligand plays a critical role in stabilizing the palladium center, facilitating the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination to furnish the desired arylamine product. The efficiency of these steps is highly dependent on the steric and electronic properties of the chosen ligand.
Comparative Cross-Reactivity Profiling of Kinase Inhibitors Based on the 4-Chloro-6-methylpyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase hinge region.[1] The 4-Chloro-6-methylpyrimidine scaffold, in particular, offers a versatile platform for the development of targeted kinase inhibitors. The strategic placement of a reactive chloro group at the 4-position and a methyl group at the 6-position allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Understanding the cross-reactivity profile of inhibitors based on this scaffold is crucial for advancing potent and selective therapeutic agents while minimizing off-target effects.[2]
This guide provides a comparative analysis of a hypothetical kinase inhibitor, "CMP-Inhibitor-1," derived from the this compound scaffold, against other representative kinase inhibitors. The presented data, while illustrative, is based on the known activities of structurally related pyrimidine-based compounds and serves to demonstrate a comprehensive cross-reactivity profiling workflow.
Quantitative Comparison of Kinase Inhibitor Cross-Reactivity
The following table summarizes the inhibitory activity (IC50 in nM) of our illustrative CMP-Inhibitor-1 and two well-characterized kinase inhibitors against a panel of selected kinases. This data is representative of what would be generated in a broad kinase screening campaign to assess selectivity.
| Kinase Target | CMP-Inhibitor-1 (IC50, nM) | Compound A (Reference) (IC50, nM) | Compound B (Reference) (IC50, nM) |
| Primary Target(s) | |||
| Aurora Kinase A | 15 | >10,000 | 500 |
| Off-Target Kinases | |||
| EGFR | 250 | 5 | 1,200 |
| VEGFR2 | 450 | 15 | 800 |
| SRC | 800 | 200 | >10,000 |
| p38α | 1,500 | 50 | 5,000 |
| CDK2 | >10,000 | 1,000 | 250 |
| JNK1 | >10,000 | 8,000 | >10,000 |
Note: The data for CMP-Inhibitor-1 is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Reference compounds A and B represent typical profiles of a multi-kinase inhibitor and a more selective inhibitor, respectively.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating high-quality, reproducible data for cross-reactivity profiling.
Protocol 1: KINOMEscan™ Kinase Inhibitor Profiling
This method assesses the binding of a test compound to a large panel of kinases.
Objective: To determine the kinase selectivity profile of a compound by quantifying its binding to a panel of DNA-tagged kinases.
Materials:
-
Test compound (e.g., CMP-Inhibitor-1) dissolved in DMSO.
-
KINOMEscan™ panel of DNA-tagged kinases.
-
Immobilized, non-selective kinase inhibitor (ligand) on a solid support (e.g., beads).
-
Binding buffer.
-
Wash buffer.
-
Elution buffer.
-
qPCR reagents.
Procedure:
-
Binding Reaction: A mixture of the test compound, a specific DNA-tagged kinase, and the immobilized ligand is prepared in the binding buffer. The test compound and the immobilized ligand compete for binding to the kinase.
-
Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The solid support with the bound kinase is washed to remove unbound components.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of the specific DNA-tagged kinase in the eluate is quantified using qPCR. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Test compound (e.g., CMP-Inhibitor-1) serially diluted in DMSO.
-
Purified recombinant kinase.
-
Kinase-specific substrate.
-
ATP solution (at or near the Km for the kinase).
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2 µL of a 2X ATP solution.
-
The final reaction volume is 5 µL.
-
-
Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.
-
Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Visualizing Signaling Pathways and Workflows
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target of kinase inhibitors.
Caption: A generalized workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-6-methylpyrimidine: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the proper management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of 4-Chloro-6-methylpyrimidine, ensuring laboratory safety and environmental compliance. Adherence to these procedures is critical for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is categorized as a hazardous substance and requires careful management.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3]
In Case of Spills: Spills should be immediately contained and cleaned up. Absorb the spill with an inert material such as sand or vermiculite.[4] The collected material should then be placed in a designated, sealed container for hazardous waste.[4] It is imperative to prevent the chemical from entering drains or waterways.[3][4]
Quantitative Data on Disposal and Hazard Classifications
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[5] | Avoid direct contact and inhalation. Use appropriate PPE.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][5] | Wear protective gloves and clothing.[2][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][5] | Wear eye protection.[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][3] | Use only in a well-ventilated area or outdoors.[1][2][3] |
Note: This data is based on information for this compound and structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) for the material you are using.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through an approved hazardous waste program.[1][2][3][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6]
-
Waste Collection:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[7][9]
-
Follow all institutional and local regulations for hazardous waste disposal.[6][10] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
- 10. fishersci.nl [fishersci.nl]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-6-methylpyrimidine
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates like 4-Chloro-6-methylpyrimidine is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are summarized below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301 + P312 + P330 |
| Skin Irritation (Category 2) | Causes skin irritation. | P302 + P352, P332 + P313 |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1] | P305 + P351 + P338, P337 + P313 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1] | P304 + P340, P312 |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Viton recommended).[2] | To prevent skin contact. For incidental contact, nitrile gloves are suitable. For extended handling or immersion, heavier-duty gloves like Viton or butyl rubber should be considered.[2] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] | To protect eyes from splashes and dust. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required when handling the compound as a powder, if aerosols may be generated, or if working outside of a certified chemical fume hood. |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.
-
Prepare the Work Area: Ensure a certified chemical fume hood is operational. The work surface should be clean and uncluttered.
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and within the fume hood to minimize movement in and out of the containment area.
-
Verify PPE: Ensure all required personal protective equipment is available, in good condition, and worn correctly.
-
Spill Kit: Confirm that a spill kit containing appropriate absorbent materials for halogenated organic compounds is readily accessible.
2. Handling:
-
Weighing: When weighing the solid compound, do so within a ventilated balance enclosure or in the fume hood to control dust. Use anti-static measures to prevent dispersal of the powder.
-
Dissolving and Reactions: All manipulations, including dissolving the compound and running reactions, must be performed within the chemical fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: Always handle the compound in a manner that avoids the generation of dust or aerosols. Avoid direct contact with skin, eyes, and clothing.
3. Post-Handling:
-
Decontamination: Thoroughly clean all glassware and equipment that has come into contact with this compound. Rinse with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Work Area Cleanup: Clean the work surface within the fume hood.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
Emergency Protocols: Spills and Accidental Exposure
Immediate and appropriate action is necessary in the event of a spill or accidental exposure.
| Exposure/Spill Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Minor Spill | In a fume hood, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a designated, sealed container for hazardous waste. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. |
| Major Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is large or outside of a containment area, contact your institution's Environmental Health and Safety (EHS) department or emergency response team. |
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations. As a halogenated organic compound, it must be disposed of as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, weighing paper, absorbent materials from spills) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., reaction mixtures, solvent rinsates) in a separate, clearly labeled hazardous waste container for halogenated organic waste.[3]
2. Container and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4] For mixtures, list all constituents and their approximate percentages.
3. Disposal Procedure:
-
Collection: All waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal program.
-
Do Not: Do not dispose of this chemical down the drain or in the regular trash. Do not mix with non-halogenated waste.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
